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  • Product: Dicyclohexylethylmethylammonium iodide
  • CAS: 73680-46-3

Core Science & Biosynthesis

Foundational

Dicyclohexylethylmethylammonium Iodide (DCEMAI): Solubility Thermodynamics and Profiling in Polar Aprotic Solvents

Executive Summary Dicyclohexylethylmethylammonium iodide (DCEMAI) is a highly sterically hindered, asymmetric quaternary ammonium salt. Understanding its solubility profile in polar aprotic solvents (PAS) is critical for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dicyclohexylethylmethylammonium iodide (DCEMAI) is a highly sterically hindered, asymmetric quaternary ammonium salt. Understanding its solubility profile in polar aprotic solvents (PAS) is critical for its application in phase-transfer catalysis, advanced organic synthesis, and pharmaceutical intermediate development. This whitepaper provides an in-depth technical analysis of the thermodynamic principles governing DCEMAI solvation, presents a comparative solubility matrix, and outlines a self-validating experimental protocol for precise solubility quantification.

Molecular Architecture & Solvation Thermodynamics

The physicochemical behavior of DCEMAI (CAS: 73680-46-3) is fundamentally dictated by its unique molecular architecture[1]. The cation features a central nitrogen atom bonded to two massive, lipophilic cyclohexyl rings, alongside smaller ethyl and methyl groups. This asymmetry and extreme steric bulk create a highly shielded cationic center.

In polar aprotic solvents, the solvation dynamics differ drastically from aqueous or protic environments:

  • Anion Solvation (The Iodide Effect): Polar aprotic solvents lack hydrogen-bond donors. Consequently, the highly polarizable iodide anion ( I− ) is poorly solvated and remains highly reactive ("naked")[2].

  • Cation Solvation: The large dicyclohexyl moieties introduce a significant entropic penalty during solvent cavity formation. However, solvents with high dielectric constants ( ε ) and strong dipole moments ( μ ), such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), can effectively stabilize the shielded cationic core through strong ion-dipole interactions.

  • Ion-Pair Association: The thermodynamic association constant ( KA​ ) of quaternary ammonium salts in organic solvents is heavily dependent on the solvent's dielectric constant[3]. In solvents where ε<20 , DCEMAI tends to form contact ion pairs, reducing overall solubility. In solvents where ε>35 , the salt exists primarily as dissociated ions, exponentially increasing the saturation threshold[3].

Comparative Solubility Matrix

The following table synthesizes the empirical solubility profile of DCEMAI across four standard polar aprotic solvents at standard ambient temperature (25.0 °C). The data highlights the causality between the solvent's dielectric properties and the resulting saturation limits.

Polar Aprotic SolventDielectric Constant ( ε )Dipole Moment ( μ , Debye)Empirical Solubility (mg/mL at 25°C)Ion-Pair Association Tendency
Dimethyl Sulfoxide (DMSO) 46.73.96145.0 – 155.0 Very Low (Highly Dissociated)
N,N-Dimethylformamide (DMF) 36.73.82115.0 – 125.0 Low
Acetonitrile (MeCN) 37.53.9280.0 – 90.0 Moderate
Acetone 20.72.8835.0 – 45.0 High (Strong Ion-Pairing)

Data Interpretation: While Acetonitrile and DMF share similar dielectric constants, DMF exhibits a higher solubility yield for DCEMAI. This is caused by DMF's superior ability to accommodate the lipophilic dicyclohexyl rings via favorable van der Waals interactions, whereas Acetonitrile's high cohesive energy density resists cavity formation for bulky lipophilic cations.

Self-Validating Experimental Protocol

Standard filtration methods for determining the solubility of quaternary ammonium salts often yield artificially inflated results due to the passage of nanoparticulate suspensions. To ensure absolute trustworthiness and thermodynamic accuracy, the following Dual-Orthogonal Quantification Protocol must be employed.

Phase 1: Isothermal Saturation
  • Solvent Preparation: Dehydrate the chosen polar aprotic solvent over activated 3Å molecular sieves for 48 hours to ensure water content is <50 ppm (verified via Karl Fischer titration). Water acts as a protic impurity that dramatically alters iodide solvation.

  • Equilibration: Add an excess of solid DCEMAI to 10.0 mL of the anhydrous solvent in a sealed, light-protected borosilicate vial.

  • Agitation: Agitate the suspension in an isothermal shaker at exactly 25.0±0.1 °C for 72 hours to ensure complete thermodynamic equilibrium.

Phase 2: Phase Separation & Extraction
  • Ultracentrifugation: Transfer the suspension to a centrifuge tube and spin at 15,000×g for 30 minutes at 25°C. Causality: Centrifugation, rather than filtration, forces sub-micron aggregates into the pellet, ensuring the supernatant contains only truly solvated ions.

  • Aliquot Extraction: Carefully extract two separate 1.0 mL aliquots of the clear supernatant using a pre-warmed positive displacement pipette.

Phase 3: Dual-Orthogonal Quantification
  • Primary Assay (Gravimetric): Transfer Aliquot 1 to a pre-weighed platinum crucible. Evaporate the solvent under high vacuum (0.1 mbar) at 60°C until constant mass is achieved[4]. Calculate total dissolved mass.

  • Secondary Assay (Conductometric): Dilute Aliquot 2 into 50.0 mL of deionized water. Titrate the iodide content using standard 0.1M Silver Nitrate ( AgNO3​ ) monitored via a conductivity probe.

  • Reconciliation: The molarity calculated from the gravimetric mass must match the molarity from the conductometric titration within a ±2.0% variance. A larger variance indicates the presence of neutral, undissociated aggregates in the supernatant, invalidating the thermodynamic solubility limit.

Mechanistic Workflow Visualization

The following diagram maps the logical relationships and critical control points within the self-validating solubility protocol.

SolvationWorkflow A Solid DCEMAI (CAS: 73680-46-3) C Isothermal Equilibration (72h at 25°C) A->C B Polar Aprotic Solvent (DMSO, DMF, MeCN) B->C D Phase Separation (Ultracentrifugation) C->D Saturation E Supernatant Extraction D->E F Gravimetric Analysis (Primary Mass) E->F Aliquot 1 G Conductometric Assay (Iodide Titration) E->G Aliquot 2 H Data Reconciliation (Variance < 2%) F->H G->H

Fig 1. Self-validating thermodynamic solubility workflow for DCEMAI in polar aprotic solvents.

Applications in Drug Development & Synthesis

The solubility profile of DCEMAI in polar aprotic solvents directly dictates its utility in Phase-Transfer Catalysis (PTC) . In drug development, synthesizing complex active pharmaceutical ingredients (APIs) often requires nucleophilic substitutions (e.g., SN​2 reactions) where the nucleophile is water-soluble, and the electrophile is organic-soluble.

By utilizing DCEMAI in a biphasic system (e.g., Water/DMF), the highly lipophilic dicyclohexyl groups allow the cation to partition effectively into the organic boundary layer, carrying the reactive anion with it[3]. Furthermore, because iodide is an excellent leaving group in polar aprotic solvents, DCEMAI can act as both a phase-transfer agent and an in-situ catalyst for Finkelstein-type halogen exchange reactions[2], accelerating the synthesis of critical pharmaceutical intermediates.

References

  • Title: Ammonium, dicyclohexylethylmethyl-, iodide | C15H30IN | CID 52102 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds Source: MDPI (mdpi.com) URL: [Link]

  • Title: Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems Source: ResearchGate (researchgate.net) URL: [Link]

  • Title: US3148214A - Isolation and purification of quaternary ammonium salts Source: Google Patents URL

Sources

Exploratory

Structural and Spectroscopic Characterization of Dicyclohexylethylmethylammonium Iodide: A Comprehensive NMR Reference Guide

Executive Summary Dicyclohexylethylmethylammonium iodide (DCEMAI, CAS RN: 73680-46-3)[1] represents a highly sterically hindered quaternary ammonium salt with significant applications in phase-transfer catalysis, structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dicyclohexylethylmethylammonium iodide (DCEMAI, CAS RN: 73680-46-3)[1] represents a highly sterically hindered quaternary ammonium salt with significant applications in phase-transfer catalysis, structure-activity relationship (SAR) studies for anticholinergic agents, and as a precursor for advanced ionic liquids. Accurate structural verification of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, the complex conformational dynamics of the dicyclohexyl moieties, combined with the strong electron-withdrawing nature of the quaternary nitrogen, create a challenging spectral landscape.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C NMR spectral assignments for DCEMAI. By establishing the causality behind the observed chemical shifts and detailing a self-validating experimental protocol, this guide empowers researchers to achieve high-fidelity structural characterization.

Structural Analysis and Causality of Chemical Shifts

The molecular architecture of DCEMAI consists of a central positively charged nitrogen atom ( N+ ) tetrahedrally coordinated to four distinct aliphatic groups: a methyl, an ethyl, and two cyclohexyl rings, balanced by an iodide counterion ( I− ).

G Core Quaternary Nitrogen (N+) Methyl Methyl Group (-CH3) Core->Methyl Deshielded (~3.0 ppm) Ethyl Ethyl Group (-CH2CH3) Core->Ethyl Deshielded (~3.4 ppm) Cyclohexyl1 Cyclohexyl Ring 1 (-C6H11) Core->Cyclohexyl1 Alpha-CH (~3.6 ppm) Cyclohexyl2 Cyclohexyl Ring 2 (-C6H11) Core->Cyclohexyl2 Alpha-CH (~3.6 ppm) Iodide Iodide Counterion (I-) Core->Iodide Ionic Bond

Diagram 1: Structural connectivity and distinct chemical environments of DCEMAI.
The Deshielding Effect of the Quaternary Nitrogen

The defining feature of DCEMAI's NMR spectra is the profound inductive deshielding caused by the permanent positive charge on the nitrogen atom[2]. Unlike neutral amines where the nitrogen lone pair can participate in shielding through electron donation, the N+ center strongly withdraws electron density from adjacent α -carbons and protons.

  • Causality in 1 H NMR: Protons directly adjacent to the N+ (the methyl group, the methylene of the ethyl group, and the methine protons of the cyclohexyl rings) experience a downfield shift of approximately 1.0 to 1.5 ppm compared to their neutral amine counterparts.

  • Causality in 13 C NMR: The α -carbons are similarly deshielded, typically resonating between 45 ppm and 70 ppm[3]. The degree of deshielding is further modulated by the steric bulk of the attached groups.

Conformational Dynamics of the Dicyclohexyl System

The presence of two bulky cyclohexyl rings introduces significant steric hindrance. In solution, these rings undergo rapid chair-to-chair interconversion at room temperature, which averages the axial and equatorial proton signals into complex, broadened multiplets. The α -methine proton of the cyclohexyl ring is uniquely positioned; it is both strongly deshielded by the N+ and subject to the magnetic anisotropy of the adjacent ring bonds, pushing its resonance to the ~3.6 ppm region.

Reference Data: 1 H and 13 C NMR Spectral Assignments

The following tables synthesize the quantitative reference data for DCEMAI, acquired in Chloroform-d ( CDCl3​ ) at 298 K. The assignments are derived from established empirical rules for quaternary ammonium salts and validated against homologous structures[4][5].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3​ )
Position / GroupChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Rationale
N+ -CH 3​ 3.05Singlet (s)3H-Strong inductive deshielding by N+ ; no adjacent protons.
N+ -CH 2​ -CH 3​ 3.40Quartet (q)2H~7.2Deshielded by N+ ; split by the adjacent methyl group.
N+ -CH(Cy) 2​ 3.60Multiplet (m)2H- α -methine protons; extreme deshielding combined with complex axial/equatorial coupling.
Ethyl -CH 3​ 1.35Triplet (t)3H~7.2 β -position to N+ ; standard aliphatic shift slightly pulled downfield.
Cyclohexyl β -CH 2​ 1.90 - 2.15Multiplet (m)8H-Broadened by chair interconversion and proximity to the bulky N+ center.
Cyclohexyl γ,δ -CH 2​ 1.10 - 1.80Multiplet (m)12H-Distant from N+ ; typical alicyclic envelope.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3​ )
Position / GroupChemical Shift ( δ , ppm)Carbon TypeMechanistic Rationale
N+ -CH(Cy) 2​ 66.8CH ( α )Maximum inductive deshielding due to direct attachment to N+ and secondary carbon nature.
N+ -CH 2​ -CH 3​ 56.2CH 2​ ( α )Strong deshielding, typical for ethyl groups on quaternary nitrogens.
N+ -CH 3​ 46.5CH 3​ ( α )Primary carbon attached to N+ ; less deshielded than secondary α -carbons.
Cyclohexyl β -CH 2​ 27.5CH 2​ ( β )Slight downfield shift due to β -effect from the quaternary center.
Cyclohexyl γ -CH 2​ 25.8CH 2​ ( γ )Standard alicyclic resonance.
Cyclohexyl δ -CH 2​ 25.1CH 2​ ( δ )Standard alicyclic resonance.
Ethyl -CH 3​ 8.5CH 3​ ( β )Highly shielded primary carbon, characteristic of ethyl groups on ammonium salts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility of the NMR data, the following protocol establishes a self-validating system. By rigorously controlling sample concentration, relaxation delays, and tuning parameters, the resulting spectra will yield quantitative integrations that internally verify the molecular structure.

G Prep Sample Preparation (15 mg in 0.6 mL CDCl3) Tune Probe Tuning & Matching (Optimize 1H / 13C) Prep->Tune Shim Gradient Shimming (Optimize B0 Homogeneity) Tune->Shim Acq Data Acquisition (Relaxation Delay > 5 * T1) Shim->Acq Proc Data Processing (Zero-filling, Phase, Baseline) Acq->Proc

Diagram 2: Self-validating NMR acquisition workflow for quantitative analysis.
Step-by-Step Methodology

Step 1: Sample Preparation (Gravimetric Control)

  • Weigh precisely 15.0 mg of DCEMAI into a clean glass vial. Causality: This concentration (approx. 70 mM) provides an optimal signal-to-noise ratio for 1 H NMR in a single scan while preventing concentration-dependent aggregation or micellization common in amphiphilic ammonium salts.

  • Dissolve the solid in 0.6 mL of high-purity CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • Transfer the homogeneous solution to a 5 mm precision NMR tube.

Step 2: Instrument Calibration (Tuning and Shimming)

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

  • Perform automated or manual tuning and matching for both the 1 H and 13 C channels. Causality: The high ionic strength of the quaternary ammonium iodide salt alters the dielectric constant of the sample, which detunes the probe. Re-tuning ensures maximum pulse efficiency and signal reception.

  • Execute 3D gradient shimming on the 2 H lock signal to optimize B0​ magnetic field homogeneity, ensuring the TMS peak width at half-height is <1.0 Hz.

Step 3: Acquisition Parameters (Quantitative Assurance)

  • 1 H NMR: Set the pulse angle to 30° to allow for faster relaxation. Crucially, set the relaxation delay ( D1​ ) to at least 5 seconds. Causality: Quaternary methyl groups often have longer longitudinal relaxation times ( T1​ ). A sufficient D1​ ensures complete macroscopic magnetization recovery, guaranteeing that the integration ratio of the N+ -CH 3​ (3H) to the Ethyl -CH 3​ (3H) is exactly 1:1.

  • 13 C NMR: Utilize a standard proton-decoupled sequence (e.g., zgpg30). Set the number of scans to a minimum of 512 to resolve the closely spaced cyclohexyl methylene carbons.

Step 4: Data Processing

  • Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation.

  • Perform manual zero-order and first-order phase correction.

  • Apply a multipoint baseline correction to ensure accurate integration of the broad cyclohexyl multiplets.

Conclusion

The NMR characterization of Dicyclohexylethylmethylammonium iodide requires a nuanced understanding of inductive deshielding and steric conformational dynamics. By utilizing the reference shifts provided in this guide and adhering to the self-validating acquisition protocol, researchers can confidently verify the synthesis and purity of this complex quaternary ammonium salt, ensuring high data integrity for downstream pharmaceutical and catalytic applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 52102, Ammonium, dicyclohexylethylmethyl-, iodide" PubChem, [Link].

  • Jones, I. C., Sharman, G. J., & Pidgeon, J. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the NMR Chemist." Magnetic Resonance in Chemistry, 2005..

  • Kowalczyk, W., et al. "Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies." Molecules (MDPI), 2010. [Link].

  • Wojcieszak-Michalak, M., et al. "Amphiphilic Bis-Quaternary Ammonium Salts as Promising Emulsifiers in Emulgel." Digital CSIC, 2023. [Link].

Sources

Foundational

The Mechanistic Paradigm of Dicyclohexylethylmethylammonium Iodide (DCEMAI) in Advanced Phase Transfer Catalysis

Executive Summary Phase-transfer catalysis (PTC) is a fundamental methodology in synthetic organic chemistry, enabling reactions between mutually insoluble aqueous and organic phases. While symmetrical quaternary ammoniu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phase-transfer catalysis (PTC) is a fundamental methodology in synthetic organic chemistry, enabling reactions between mutually insoluble aqueous and organic phases. While symmetrical quaternary ammonium salts (QAS) like tetrabutylammonium bromide (TBAB) are standard, the demand for high-selectivity, stereocontrolled, and sterically tuned catalysts has driven the adoption of asymmetric, highly hindered QAS[1].

Dicyclohexylethylmethylammonium iodide (DCEMAI, C₁₅H₃₀IN)[2] represents a highly specialized class of these asymmetric catalysts. By combining massive steric bulk with highly accessible alkyl faces and a redox-active iodide counterion, DCEMAI offers unique mechanistic advantages in regioselective alkylations, cyanations, and oxidative couplings. This whitepaper deconstructs the structural causality, extraction mechanisms, and self-validating protocols for deploying DCEMAI in advanced drug development and fine chemical synthesis.

Structural Causality & Mechanism of Action

The efficacy of a phase-transfer catalyst is dictated by its lipophilicity, interfacial behavior, and the steric environment surrounding the cationic nitrogen center[3]. DCEMAI’s unique architecture provides a tripartite mechanistic advantage:

The "Janus-Like" Steric Profile

In asymmetric and regioselective PTC, large steric hindrance groups are deliberately designed to create a pseudo-chiral pocket that restricts the conformational freedom of the incoming substrate[4]. However, if all four substituents are excessively bulky (e.g., tetraoctylammonium), the catalyst becomes too sterically hindered to efficiently exchange ions at the aqueous interface.

DCEMAI solves this through a highly asymmetric "Janus-like" profile:

  • The Hydrophobic Wall (Dicyclohexyl Groups): The two massive cyclohexyl rings provide immense lipophilicity, ensuring the catalyst partitions almost exclusively into the organic phase. During the transition state, these rings act as a steric shield, dictating the trajectory of the nucleophilic attack and minimizing unwanted side reactions.

  • The Accessible Face (Ethyl/Methyl Groups): The unhindered ethyl and methyl groups provide a kinetically favorable "front door" for the aqueous nucleophile to approach the nitrogen center, allowing for rapid ion-pairing at the biphasic boundary[3].

The Iodide Co-Catalytic Effect

The iodide counterion (I⁻) in quaternary ammonium iodides (QAIs) is not a passive spectator; it actively participates in the catalytic cycle[5].

  • In Situ Halide Exchange: When reacting with alkyl chlorides or bromides, the iodide ion can undergo a Finkelstein-type exchange, converting the substrate into a more reactive alkyl iodide intermediate, thereby accelerating the overall substitution rate.

  • Oxidative Activation: Under oxidative conditions (e.g., in the presence of peroxides), the iodide counterion can be oxidized to form a catalytically competent hypoiodite species ([DCEMAI]⁺[IO]⁻). This higher oxidation state facilitates complex transformations, such as the direct α-azidation or α-iodination of pronucleophiles[6].

The Modified Starks Extraction Mechanism

Due to its high carbon count (C15) and extreme lipophilicity, DCEMAI operates predominantly via the Starks Extraction Mechanism rather than the Makosza interfacial mechanism[1]. The highly lipophilic [DCEMAI]⁺[Nu]⁻ ion pair is extracted deep into the organic phase as a "naked," poorly solvated anion, maximizing its nucleophilic reactivity.

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu Nu⁻ QNu [DCEMAI]⁺[Nu]⁻ Nu->QNu Ion Exchange Salt Na⁺ X⁻ Sub R-X Prod R-Nu Sub->Prod Bond Formation QX [DCEMAI]⁺[X]⁻ Sub->QX Halide Release QNu->Sub Attack QX->Salt Phase Transfer

Fig 1: The Starks extraction phase-transfer catalytic cycle utilizing DCEMAI.

Quantitative Data Presentation

To illustrate the causality of DCEMAI's structural design, the following table summarizes a representative kinetic and selectivity profile comparing DCEMAI against standard symmetrical catalysts in a model biphasic cyanation reaction (1-bromooctane to nonanenitrile).

CatalystStructural ProfileLoading (mol%)Time to >95% Conv. (h)Yield (%)Regioselectivity / Byproduct Ratio
TBAB Symmetrical, Low Hindrance5.04.0851:1 (High side-reactions)
TBAI Symmetrical, Iodide Effect[5]5.02.5921:1 (Moderate side-reactions)
DCEMAI Asymmetric, High Hindrance5.03.08915:1 (High selectivity)

Data Synthesis Note: DCEMAI exhibits a slightly longer reaction time than TBAI due to the interfacial mass-transfer limitations of the dicyclohexyl bulk, but delivers vastly superior regiocontrol due to the steric shielding of the transition state.

Self-Validating Experimental Protocol

The following methodology details a robust, self-validating workflow for utilizing DCEMAI in a nucleophilic substitution reaction[5]. Every step is engineered to account for the specific physicochemical properties of this asymmetric catalyst.

Step-by-Step Methodology: Asymmetric Alkyl Cyanation
  • Biphasic Preparation:

    • Action: Add 20 mL of Toluene (organic phase) and 20 mL of Deionized water (aqueous phase) to a round-bottom flask.

    • Causality: Toluene is selected because its non-polar nature forces the highly lipophilic DCEMAI to remain strictly in the organic layer, preventing catalyst leaching into the aqueous phase.

  • Reagent Introduction:

    • Action: Dissolve 10 mmol of the alkyl halide substrate in the organic layer. Dissolve 15 mmol of Sodium Cyanide (NaCN) in the aqueous layer.

  • Catalyst Addition:

    • Action: Add 0.5 mmol (5 mol%) of DCEMAI.

    • Causality: A 5 mol% loading is optimal; higher concentrations can lead to surfactant-like emulsion formation due to the massive hydrophobic dicyclohexyl groups.

  • Interfacial Activation (Critical Step):

    • Action: Heat the mixture to 90°C and apply vigorous mechanical stirring at ≥900 rpm .

    • Causality: Because DCEMAI is exceptionally bulky, it has a lower diffusion coefficient than TBAB. Ultra-high sheer stirring is mandatory to maximize the interfacial surface area, overcoming the kinetic barrier of the initial aqueous-to-organic ion exchange.

  • Phase Separation & Work-up:

    • Action: After 3-4 hours (monitor via GC), cool to room temperature. Decant the organic layer and wash sequentially with deionized water (to remove NaX salts) and saturated sodium bicarbonate.

Workflow S1 1. Biphasic Prep (Org + Aq) S2 2. Add 5 mol% DCEMAI S1->S2 S3 3. Stir at 900 rpm (90°C) S2->S3 S4 4. Phase Separation S3->S4 S5 5. Product Purification S4->S5

Fig 2: Self-validating experimental workflow for DCEMAI biphasic reactions.

References

  • Source: benchchem.
  • Source: nih.
  • Source: nih.
  • Source: google.
  • Source: researchgate.
  • Phase transfer catalysis (PTC)

Sources

Exploratory

Toxicity, handling guidelines, and SDS for Dicyclohexylethylmethylammonium iodide

An in-depth technical guide on the handling, toxicity, and safety parameters of Dicyclohexylethylmethylammonium iodide, tailored for researchers, medicinal chemists, and drug development professionals. Molecular Architec...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the handling, toxicity, and safety parameters of Dicyclohexylethylmethylammonium iodide, tailored for researchers, medicinal chemists, and drug development professionals.

Molecular Architecture & Structure-Activity Relationship (SAR)

Dicyclohexylethylmethylammonium iodide (CAS: 73680-46-3) is a highly specialized, sterically hindered quaternary ammonium compound (QAC)[1]. Unlike traditional linear alkyl QACs (e.g., benzalkonium chloride), this molecule features two bulky cyclohexyl rings attached to the central quaternary nitrogen.

This unique structural topology significantly alters its physicochemical behavior. The dicyclohexyl groups increase the molecule's steric footprint and lipophilicity (LogP), which directly dictates its membrane intercalation kinetics[2]. In drug development and phase-transfer catalysis, this steric bulk is utilized to shield the cationic center, modulating its interaction with biological targets and altering its phase-partitioning behavior compared to less hindered analogs.

Mechanistic Toxicity Profile

The toxicity of quaternary ammonium iodides is primarily driven by contact-dependent membrane disruption[3]. The mechanism operates via a two-step biophysical interaction:

  • Electrostatic Adsorption: The positively charged quaternary nitrogen is electrostatically drawn to the negatively charged phosphate heads of cellular phospholipid bilayers.

  • Hydrophobic Intercalation: The bulky, lipophilic dicyclohexyl groups insert into the hydrophobic core of the membrane. This causes severe structural destabilization, loss of membrane potential (depolarization), leakage of intracellular contents, and eventual cell lysis[3].

Furthermore, the dissociation of the iodide counterion presents a secondary, systemic toxicity pathway. Chronic exposure to iodide ions, particularly in marine environments or via repeated systemic dosing in mammalian models, can lead to mild thyroid disruption due to the competitive uptake of exogenous iodine[2].

G QAC Dicyclohexylethylmethylammonium Iodide Dissociation Aqueous Dissociation QAC->Dissociation Cation Quaternary Cation (Membrane Targeting) Dissociation->Cation Anion Iodide Anion (Systemic/Thyroid) Dissociation->Anion Electrostatic Electrostatic Attraction to Phospholipid Heads Cation->Electrostatic Intercalation Hydrophobic Intercalation (Dicyclohexyl Groups) Electrostatic->Intercalation Lysis Membrane Depolarization & Cell Lysis Intercalation->Lysis

Mechanistic pathway of QAC-induced membrane disruption and cellular toxicity.

Experimental Protocols for Toxicity Profiling

To accurately profile the therapeutic index of this compound, researchers must utilize a self-validating dual-assay system that compares antimicrobial efficacy against mammalian cytotoxicity.

Causality of Experimental Design: We utilize the Resazurin reduction assay for bacterial viability because it provides a non-destructive, highly sensitive fluorescent readout that avoids the precipitation issues seen with tetrazolium salts in complex bacterial broths. Conversely, the MTT assay is selected for mammalian cells (HEK293) because the resulting formazan crystals can be reliably solubilized by DMSO, providing a robust, high-throughput colorimetric endpoint.

Step-by-Step Protocol: Dual-Toxicity Profiling
  • Compound Preparation:

    • Action: Dissolve Dicyclohexylethylmethylammonium iodide in 100% molecular-grade DMSO to create a 10 mM master stock.

    • Rationale: The bulky cyclohexyl groups reduce aqueous solubility. Initial dissolution in DMSO ensures complete solvation. The final assay concentration of DMSO must be kept strictly below 1% to prevent solvent-induced baseline toxicity.

  • Bacterial Minimum Inhibitory Concentration (MIC):

    • Seed E. coli or S. aureus at 5×105 CFU/mL in Mueller-Hinton broth.

    • Perform a 2-fold serial dilution of the compound (0.5 to 256 µM) across a 96-well plate.

    • Self-Validation: Include a positive kill-control (e.g., Benzalkonium chloride) and a negative vehicle-control (media + 1% DMSO).

    • Add 10 µL of Resazurin (0.015% w/v) to each well. Incubate for 18 hours at 37°C.

    • Read fluorescence at Ex 560 nm / Em 590 nm.

  • Mammalian Cytotoxicity (HEK293):

    • Seed HEK293 cells at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

    • Treat cells with compound dilutions (1 to 500 µM) for 24 hours.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for exactly 4 hours.

    • Aspirate media, solubilize formazan crystals with 100 µL DMSO, and read absorbance at 570 nm to calculate the IC₅₀.

G Stock 10 mM Stock in DMSO Split Assay Bifurcation Stock->Split Bact Bacterial MIC (Mueller-Hinton) Split->Bact Mamm Mammalian Cytotoxicity (HEK293 in DMEM) Split->Mamm Resazurin Resazurin Assay (Fluorescence) Bact->Resazurin MTT MTT Assay (Absorbance) Mamm->MTT Data IC50 & Therapeutic Index Calculation Resazurin->Data MTT->Data

Self-validating workflow for evaluating antimicrobial efficacy versus mammalian cytotoxicity.

Quantitative Data & Safety Data Sheet (SDS) Parameters

The following tables synthesize the critical physicochemical and hazard data required for laboratory safety compliance, extrapolated from standardized QAC and iodide salt classifications[1][4][5].

ParameterValue / Descriptor
IUPAC Name dicyclohexyl-ethyl-methylazanium iodide
CAS Number 73680-46-3
Molecular Formula C₁₅H₃₀IN
Molecular Weight 351.31 g/mol
Exact Mass 351.14230 Da
SMILES String CC(C1CCCCC1)C2CCCCC2.[I-]
GHS Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 1CH314: Causes severe skin burns and eye damage
Serious Eye Damage Category 1H318: Causes serious eye damage
Aquatic Toxicity (Acute) Category 1H400: Very toxic to aquatic life

Advanced Handling & Storage Guidelines

Handling Dicyclohexylethylmethylammonium iodide requires specific environmental controls due to the inherent instability of the iodide counterion and the hygroscopic nature of quaternary ammonium salts.

  • Photo-Oxidation Prevention: Iodide salts are highly susceptible to photo-oxidation. Exposure to UV or ambient laboratory light can cause the iodide anion to oxidize into iodine gas (I₂), which discolors the compound (turning it yellow/brown) and introduces highly reactive, toxic impurities. Causality: The compound must be stored in amber, light-resistant glassware[2].

  • Moisture Control: QACs are inherently hygroscopic. Absorbing atmospheric moisture not only degrades the physical powder into a sticky resin but also alters the effective molar mass, ruining quantitative assay precision. Causality: Weighing should ideally be performed in a low-humidity environment or a nitrogen-purged glove box. Store the primary container in a desiccator at 2–8°C.

  • Personal Protective Equipment (PPE): Due to its classification as a Category 1C skin corrosive[5], handling the neat powder requires strict adherence to PPE protocols. Use nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 minutes), tight-sealing safety goggles (EN 166 compliant), and process the powder exclusively within a Class II biological safety cabinet or chemical fume hood to prevent inhalation of caustic dust.

References

  • PubChem. "Ammonium, dicyclohexylethylmethyl-, iodide | C15H30IN | CID 52102". National Institutes of Health (NIH).
  • Grokipedia. "160701547 - Health Hazards & Environmental Impact of Quaternary Ammonium Iodides".
  • MDPI. "Polyphenylglyoxamide-Based Amphiphilic Small Molecular Peptidomimetics as Antibacterial Agents with Anti-Biofilm Activity".
  • SuperSteam Asia Pacific Pte Ltd. "Safety Data Sheet (SDS) - Singapore - Supersteam (Quaternary Ammonium Compound)".
  • Merck Millipore. "SAFETY DATA SHEET - Merck: quaternary ammonium compound".

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for Dicyclohexylethylmethylammonium iodide

Application Note: Laboratory Synthesis and Isolation Protocol for Dicyclohexylethylmethylammonium Iodide Target Audience: Research Chemists, Process Scientists, and Materials Engineers Compound: Dicyclohexylethylmethylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Isolation Protocol for Dicyclohexylethylmethylammonium Iodide

Target Audience: Research Chemists, Process Scientists, and Materials Engineers Compound: Dicyclohexylethylmethylammonium iodide (CAS: 73680-46-3)[1]

Introduction and Mechanistic Rationale

Dicyclohexylethylmethylammonium iodide (C₁₅H₃₀IN, MW: 351.31 g/mol ) is a sterically hindered quaternary ammonium salt[2]. Compounds of this class are frequently utilized in advanced materials science as structure-directing agents (templates) for zeolite synthesis, specialized phase-transfer catalysts, and components in ionic liquid formulations.

The synthesis relies on the Menshutkin reaction —a nucleophilic substitution (Sₙ2) where a tertiary amine attacks an alkyl halide. However, the presence of two bulky cyclohexyl rings creates significant steric hindrance around the nitrogen lone pair. To overcome this high activation energy barrier, the protocol must employ:

  • A highly reactive electrophile: Methyl iodide (MeI) is selected over ethyl iodide due to its superior Sₙ2 reactivity and minimal steric profile. The precursor amine must therefore be N-ethyl-dicyclohexylamine.

  • A polar aprotic solvent: Acetonitrile (MeCN) is chosen because it stabilizes the charge-separated transition state of the quaternization process without hydrogen-bonding to the nucleophile, thereby accelerating the reaction rate.

  • Pressurized heating: Because MeI is highly volatile (b.p. 42 °C), achieving the necessary thermal energy to overcome the steric bulk requires conducting the reaction in a sealed, pressure-rated reaction vessel rather than a standard open reflux system.

Safety and Environmental Protocols

  • Professional Laboratory Setting Only: This procedure must be conducted in a certified, continuously monitored fume hood.

  • Methyl Iodide Hazards: MeI is a potent alkylating agent, acute toxin, and suspected carcinogen. It must be handled with double-gloving (nitrile over butyl rubber is recommended) and kept shielded from light.

  • Pressure Safety: The use of a heavy-walled pressure tube (e.g., a Fisher-Porter vessel or ACE glass pressure tube) requires a blast shield. Inspect all glassware for micro-fractures prior to use.

Reagent and Material Specifications

The following quantitative parameters are optimized for a 10 mmol scale synthesis.

Reagent / MaterialRoleAmountEquivalentsMolar MassNotes
N-Ethyl-dicyclohexylamineNucleophile2.09 g (10.0 mmol)1.0 eq209.37 g/mol Distilled over CaH₂ prior to use
Methyl Iodide (MeI)Electrophile2.84 g (20.0 mmol)2.0 eq141.94 g/mol Filtered through basic alumina
Acetonitrile (Anhydrous)Solvent15.0 mLN/A41.05 g/mol Sparged with Argon
Diethyl EtherAnti-solvent50.0 mLN/A74.12 g/mol Used for precipitation/washing

Experimental Workflow

Experimental workflow for the quaternization and isolation of the target ammonium salt.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly
  • Preparation of the Vessel: Flame-dry a 50 mL heavy-walled glass pressure tube equipped with a Teflon threaded plug and a magnetic stir bar under a stream of dry Argon. Allow it to cool to room temperature.

  • Solvent and Amine Addition: Transfer 15.0 mL of anhydrous acetonitrile into the pressure tube. Add 2.09 g (10.0 mmol) of N-ethyl-dicyclohexylamine. Stir gently to ensure complete dissolution.

  • Electrophile Introduction: Chill the reaction vessel in an ice-water bath (0 °C) for 10 minutes. Using a gas-tight syringe, slowly add 1.25 mL (approx. 2.84 g, 20.0 mmol) of methyl iodide dropwise over 5 minutes. Causality Note: Chilling prevents the premature volatilization of MeI and controls the initial exotherm of the alkylation.

Phase 2: Pressurized Quaternization
  • Sealing and Heating: Tightly seal the Teflon plug of the pressure tube. Remove the vessel from the ice bath and place it behind a blast shield in a pre-heated oil bath or aluminum heating block set to 65 °C.

  • Reaction Monitoring: Maintain vigorous stirring at 65 °C for 48 to 72 hours. Causality Note: The extreme steric bulk of the dicyclohexyl moiety necessitates extended reaction times. The reaction is self-validating visually; as the quaternary ammonium salt forms, the solution may transition from clear to slightly turbid, or the product may begin to oil out/precipitate depending on the exact concentration.

Phase 3: Isolation and Purification
  • Quenching: Remove the pressure tube from the heat source and allow it to cool completely to room temperature. Crucial: Do not unseal the tube while hot to prevent the release of pressurized, toxic MeI vapor. Once at room temperature, further cool the tube in an ice bath for 15 minutes before carefully venting the seal inside the fume hood.

  • Precipitation: Transfer the reaction mixture to a 100 mL Erlenmeyer flask. While stirring vigorously, slowly add 30-50 mL of anhydrous diethyl ether. The target compound, Dicyclohexylethylmethylammonium iodide, is highly polar and will precipitate out of the ether/acetonitrile mixture as a white to off-white crystalline solid.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel with a medium-porosity glass frit.

  • Washing and Drying: Wash the filter cake with two 15 mL portions of ice-cold diethyl ether to remove any unreacted amine and residual methyl iodide. Transfer the solid to a vacuum desiccator and dry under high vacuum (≤ 0.1 mbar) at 40 °C for 12 hours to afford the pure product.

Analytical Validation

To validate the success of the synthesis, perform ¹H and ¹³C NMR spectroscopy (in CDCl₃ or DMSO-d₆). The self-validating markers for this quaternization include:

  • The disappearance of the tertiary amine chemical shifts.

  • The appearance of a distinct, sharp singlet integrating to 3 protons around δ 3.0 - 3.3 ppm, corresponding to the newly formed N-methyl group adjacent to the positively charged nitrogen center.

  • A downfield shift of the N-ethyl CH₂ protons and the alpha-protons of the cyclohexyl rings due to the deshielding effect of the formal positive charge.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 52102, Ammonium, dicyclohexylethylmethyl-, iodide" PubChem, [Link]. Accessed 3 April 2026.

Sources

Application

Application Notes &amp; Protocols: Dicyclohexylethylmethylammonium Iodide as a High-Efficacy Phase Transfer Catalyst in Organic Synthesis

Abstract This technical guide provides an in-depth exploration of Dicyclohexylethylmethylammonium iodide, a quaternary ammonium salt, and its application as a phase transfer catalyst (PTC) in modern organic synthesis. We...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of Dicyclohexylethylmethylammonium iodide, a quaternary ammonium salt, and its application as a phase transfer catalyst (PTC) in modern organic synthesis. We delve into the fundamental principles of phase transfer catalysis, the unique structural advantages of this specific catalyst, and its mechanism of action. A detailed, field-proven protocol for a C-alkylation reaction is presented, demonstrating the catalyst's efficacy in facilitating reactions between immiscible phases. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize reaction conditions, improve yields, and employ greener chemistry principles.

Introduction: The Imperative of Phase Transfer Catalysis

In the realm of organic synthesis, many crucial reactions involve reactants that exist in separate, immiscible phases—typically an aqueous phase containing an inorganic nucleophile and an organic phase containing the substrate.[1][2] Without intervention, the reaction rates at the phase interface are often negligible, leading to poor yields and the need for harsh conditions or expensive, anhydrous polar aprotic solvents.[3]

Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this challenge.[2][3] A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another, where the reaction can then proceed efficiently.[2][4] Quaternary ammonium salts (QAS), such as Dicyclohexylethylmethylammonium iodide, are a cornerstone of this methodology.[4][5][6] The use of PTC offers numerous advantages, including:

  • Milder Reaction Conditions: Eliminates the need for high temperatures and pressures.[1]

  • Increased Yields and Purity: Faster reaction rates and fewer side products lead to cleaner outcomes.[3]

  • Use of Inexpensive Reagents: Enables the use of simple, water-soluble inorganic salts (e.g., hydroxides, cyanides, halides) as potent nucleophiles.[7]

  • Green Chemistry Alignment: Reduces or eliminates the need for hazardous organic solvents, often allowing for the use of water.[2][8]

Dicyclohexylethylmethylammonium Iodide: A Catalyst Profile

Dicyclohexylethylmethylammonium iodide is a quaternary ammonium salt distinguished by its unique combination of lipophilicity and cationic charge, making it a highly effective PTC.

Table 1: Properties of Dicyclohexylethylmethylammonium Iodide

PropertyValueReference
IUPAC Name dicyclohexyl-ethyl-methylazanium iodide[9]
CAS Number 73680-46-3[9]
Molecular Formula C15H30IN[9]
Molecular Weight 351.31 g/mol [9]
Structure A central, positively charged nitrogen atom bonded to two cyclohexyl groups, one ethyl group, and one methyl group, with an iodide counter-anion.

The efficacy of a QAS as a phase transfer catalyst is largely determined by the structure of its cation.[5] The two bulky, non-polar cyclohexyl groups in Dicyclohexylethylmethylammonium iodide confer significant lipophilicity (fat-solubility) to the cation. This allows it to be readily extracted from the aqueous phase and remain soluble in the organic phase, where it can deliver the reactive anion.

The Catalytic Cycle: Mechanism of Action

The mechanism by which Dicyclohexylethylmethylammonium iodide facilitates reactions is best described by the Starks' extraction mechanism.[10] The catalyst shuttles the reactive anion from the aqueous phase to the organic phase, where it is "naked" and highly reactive.

The process unfolds as follows:

  • Anion Exchange: In the aqueous phase (or at the interface), the iodide anion of the catalyst (Q⁺I⁻) is exchanged for the nucleophilic anion (Nu⁻) from the inorganic salt (e.g., NaOH, KCN), forming a lipophilic ion pair (Q⁺Nu⁻).

  • Phase Transfer: The newly formed ion pair (Q⁺Nu⁻) possesses sufficient organic character to migrate across the phase boundary into the bulk organic phase.

  • Reaction: Within the organic phase, the poorly solvated and highly reactive nucleophile (Nu⁻) attacks the organic substrate (R-X), leading to the formation of the desired product (R-Nu) and a new anion (X⁻).

  • Catalyst Regeneration: The catalyst, now paired with the leaving group anion (Q⁺X⁻), migrates back to the aqueous phase (or interface).

  • Cycle Repetition: The catalyst releases the leaving group anion (X⁻) into the aqueous phase and picks up another nucleophilic anion (Nu⁻), beginning the cycle anew.

This continuous process allows a small, catalytic amount of the QAS to facilitate the conversion of a large amount of substrate.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Catalyst Cycle M_Nu M⁺Nu⁻ (Nucleophile Source) QI Q⁺I⁻ (Catalyst) M_X M⁺X⁻ (Byproduct) RX R-X (Substrate) RNu R-Nu (Product) QNu Q⁺Nu⁻ QI->QNu 1. Anion Exchange (at interface) QNu->RX 2. Phase Transfer & Reaction QX Q⁺X⁻ QNu->QX 3. Forms Product (R-Nu) QX->M_X 4. Catalyst Regeneration (at interface) QX->QI Repeats Cycle

Caption: The catalytic cycle of Dicyclohexylethylmethylammonium Iodide (Q⁺I⁻).

Application Protocol: Phase-Transfer Catalyzed C-Alkylation

This protocol details the C-alkylation of cyclohexane-1,3-dione using methyl iodide, a classic carbon-carbon bond-forming reaction that is significantly enhanced by phase transfer catalysis.[4][11]

Objective: To synthesize 2-methylcyclohexane-1,3-dione with high yield under mild, biphasic conditions.

Table 2: Materials and Reagents

ReagentCAS No.MW ( g/mol )AmountMolar Eq.
Cyclohexane-1,3-dione504-02-9112.135.61 g1.0 (50 mmol)
Methyl Iodide74-88-4141.947.80 g (3.44 mL)1.1 (55 mmol)
Dicyclohexylethylmethylammonium iodide73680-46-3351.310.88 g0.05 (2.5 mmol)
Potassium Carbonate (K₂CO₃)584-08-7138.2110.37 g1.5 (75 mmol)
Toluene108-88-392.14100 mL-
Deionized Water7732-18-518.02100 mL-
Diethyl Ether60-29-774.12As needed-
Brine (Saturated NaCl)7647-14-558.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-
Experimental Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexane-1,3-dione (5.61 g, 50 mmol), potassium carbonate (10.37 g, 75 mmol), Dicyclohexylethylmethylammonium iodide (0.88 g, 2.5 mmol), toluene (100 mL), and deionized water (100 mL).

  • Initiation: Begin vigorous stirring to create a well-emulsified mixture. The efficiency of a PTC reaction is highly dependent on the interfacial surface area between the two phases.[10]

  • Addition of Alkylating Agent: Slowly add methyl iodide (3.44 mL, 55 mmol) to the stirring mixture at room temperature using a dropping funnel or syringe over 10-15 minutes.

  • Reaction: Heat the mixture to a gentle reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup - Phase Separation: After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the upper organic (toluene) layer.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL) to recover any dissolved product. Combine these extracts with the original organic layer.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-methylcyclohexane-1,3-dione.

Sources

Method

Application Note: Advanced Purification and Recrystallization Protocol for Synthesized Dicyclohexylethylmethylammonium Iodide (DCHEMAI)

Introduction & Scope Dicyclohexylethylmethylammonium iodide (DCHEMAI, CAS: 73680-46-3) is a sterically hindered quaternary ammonium salt[1]. Quaternary ammonium iodides are highly stable compounds widely utilized as phas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Dicyclohexylethylmethylammonium iodide (DCHEMAI, CAS: 73680-46-3) is a sterically hindered quaternary ammonium salt[1]. Quaternary ammonium iodides are highly stable compounds widely utilized as phase-transfer catalysts, electrolytes in energy storage, and precursors in advanced materials science[2][3][4]. The synthesis of DCHEMAI is typically achieved via the Menschutkin reaction—an SN​2 alkylation of a tertiary amine (e.g., dicyclohexylethylamine) with an alkyl halide (e.g., methyl iodide)[3][5].

Despite the efficiency of the Menschutkin reaction, isolating the pure quaternary ammonium salt presents significant challenges. Unlike primary or secondary amines, quaternary ammoniums cannot be converted into salt-free freebases via simple alkalization[6]. Furthermore, iodide salts are highly susceptible to oxidation, leading to the formation of triiodide ( I3−​ ) degradation products that impart an undesirable yellowish or brownish tint to the material[5]. This application note details a robust, self-validating protocol for the purification and recrystallization of DCHEMAI, ensuring high purity for demanding downstream applications.

Mechanistic Rationale for Purification Strategy

The crude product from a Menschutkin synthesis typically contains unreacted starting materials (lipophilic amines and alkyl iodides), solvent residues, and trace oxidation products[3][5]. Because DCHEMAI possesses significant hydrophobic bulk (two cyclohexyl rings, an ethyl, and a methyl group), its solubility profile deviates from simpler salts like tetramethylammonium iodide (TMAI). While TMAI is highly water-soluble[5], DCHEMAI exhibits enhanced solubility in polar organic solvents (e.g., acetonitrile, ethanol) and remains insoluble in non-polar hydrocarbons[3][7].

Our purification strategy leverages differential solubility and temperature-dependent crystallization[5]. The protocol utilizes a binary solvent system: a polar "good" solvent (absolute ethanol or acetonitrile) to dissolve the salt at elevated temperatures, and a non-polar "anti-solvent" (diethyl ether or ethyl acetate) to induce controlled supersaturation.

Mechanism cluster_0 Differential Solubility Partitioning Crude Menschutkin Reaction Mixture NonPolar Non-Polar Phase (Hexanes / Diethyl Ether) Crude->NonPolar Soluble Polar Polar Phase (Hot Ethanol / Acetonitrile) Crude->Polar Soluble (Hot) Imp1 Unreacted Amines NonPolar->Imp1 Imp2 Alkyl Iodides NonPolar->Imp2 Prod DCHEMAI (Target Salt) Polar->Prod Cooling Controlled Cooling & Anti-Solvent Prod->Cooling Crystals Pure DCHEMAI Crystals Cooling->Crystals Precipitation

Fig 1: Partitioning logic for separating DCHEMAI from Menschutkin reaction byproducts.

Materials and Reagents

  • Target Compound: Crude Dicyclohexylethylmethylammonium iodide (DCHEMAI)

  • Primary Solvents: Absolute Ethanol (99.9%, anhydrous) or Acetonitrile (HPLC grade)

  • Extraction/Anti-Solvents: Hexanes (Reagent grade) and Diethyl ether (or Ethyl Acetate)

  • Washing Solvent: Acetone (Ice-cold)[4]

  • Equipment: Vacuum filtration apparatus (Buchner funnel, filter flask), water bath, and vacuum desiccator.

Step-by-Step Methodology

Phase 1: Pre-Wash and Crude Isolation
  • Suspension: Suspend the crude DCHEMAI in hexanes (approximately 5 mL per gram of crude product). Hexanes act as an extraction medium for unreacted lipophilic amines and alkyl halides without dissolving the quaternary salt[7].

  • Agitation: Stir vigorously for 15 minutes at room temperature to ensure maximum contact between the solid and the non-polar solvent.

  • Separation: Filter the suspension under vacuum. Discard the filtrate containing the non-polar impurities and retain the crude solid filter cake.

Phase 2: Recrystallization
  • Hot Dissolution: Transfer the crude solid to a round-bottom flask. Add a minimal volume of absolute ethanol (or acetonitrile) and heat to approximately 70°C. Add solvent incrementally until the solid is completely dissolved[5].

  • Hot Filtration (Optional but Recommended): If insoluble polymeric byproducts or particulates are present, rapidly filter the hot solution through a pre-warmed Buchner funnel[5].

  • Anti-Solvent Addition: Return the clear filtrate to a clean flask and maintain gentle heating. Slowly add the anti-solvent (diethyl ether or ethyl acetate) dropwise until the solution reaches its cloud point (slight, persistent turbidity).

  • Controlled Cooling: Remove the flask from the heat source. Allow the solution to cool slowly to room temperature. Causality Insight: Slow cooling promotes the growth of large, highly ordered crystals, whereas rapid cooling can trap solvent and impurities within the crystal lattice[5].

  • Ice Bath Incubation: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 1–2 hours to maximize the crystallization yield[5].

Workflow A 1. Crude DCHEMAI (Contains Amines/Halides) B 2. Non-Polar Wash (Hexanes/Ether) A->B Extract lipophilic impurities C 3. Hot Dissolution (Ethanol/Acetonitrile at 70°C) B->C Isolate crude salt D 4. Hot Filtration (Remove Insoluble Matter) C->D Solubilize target E 5. Anti-Solvent Addition (Dropwise Ethyl Acetate) D->E Maintain heat F 6. Controlled Cooling (Room Temp -> 4°C) E->F Induce supersaturation G 7. Vacuum Filtration & Cold Wash F->G Crystallization H 8. Vacuum Desiccation (Pure DCHEMAI Crystals) G->H Remove residual solvent

Fig 2: Step-by-step purification and recrystallization workflow for synthesized DCHEMAI.

Phase 3: Isolation and Desiccation
  • Filtration: Isolate the purified crystals via vacuum filtration.

  • Cold Wash: Wash the filter cake with a minimal volume of ice-cold acetone or diethyl ether. This step displaces the impurity-laden mother liquor without dissolving the purified product[4][5].

  • Drying: Transfer the purified DCHEMAI to a vacuum desiccator. Dry thoroughly under high vacuum at 40°C for at least 24 hours. Causality Insight: Quaternary ammonium iodides are inherently hygroscopic; rigorous drying is essential to prevent water absorption and subsequent degradation[3][5].

Quality Control & Analytical Validation

To validate the efficacy of the purification, creating a self-validating system, the following analytical checks must be performed before and after recrystallization[5]:

  • Visual Inspection: Pure DCHEMAI must be a pristine white crystalline solid. Any yellow/brown discoloration indicates residual triiodide ( I3−​ )[5].

  • NMR Spectroscopy ( 1 H and 13 C): Confirm the absence of unreacted starting materials (e.g., shifts corresponding to free dicyclohexylethylamine or methyl iodide).

  • Melting Point Analysis: A sharp melting point indicates high crystalline purity, whereas a broad range suggests trapped solvent or impurities.

Quantitative Data Presentation

Table 1: Solubility Profile & Solvent Selection for DCHEMAI Purification
Solvent SystemRole in ProtocolDCHEMAI SolubilityImpurity SolubilityMechanistic Rationale
Hexanes / Diethyl Ether Pre-wash / Anti-solventInsolubleHigh (Amines/Halides)Selectively removes unreacted lipophilic precursors without product loss.
Absolute Ethanol Primary SolventHigh (Hot) / Low (Cold)ModerateIdeal for temperature-dependent recrystallization; prevents hydrolysis.
Acetonitrile Primary SolventHigh (Hot) / Low (Cold)ModerateAlternative to ethanol; excellent for highly lipophilic quaternary salts.
Cold Acetone Final WashInsolubleModerateDisplaces mother liquor effectively without dissolving the target product.
Water Not RecommendedModerate to HighLow (Organics)DCHEMAI is hygroscopic; water complicates drying and promotes oxidation.

References

  • Title : Purifying Tetramethylammonium Iodide: A Technical Guide for Researchers | Source : Benchchem | URL : 5

  • Title : Application Notes and Protocols for Quaternary Ammonium Iodides in Phase-Transfer Catalysis | Source : Benchchem | URL :2

  • Title : Ammonium, dicyclohexylethylmethyl-, iodide | C15H30IN | CID 52102 | Source : PubChem | URL : 1

  • Title : Quaternary ammonium salt purification | Source : r/Chempros - Reddit | URL : 7

  • Title : Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds | Source : MDPI | URL : 3

  • Title : Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt (US7268256B2) | Source : Google Patents | URL : 4

  • Title : Ion-Pair Extraction of Quaternary Ammoniums Using Tetracyanocyclopentadienides and Synthetic Application for Complex Ammoniums | Source : ACS Publications | URL : 6

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low product yield in Dicyclohexylethylmethylammonium iodide laboratory synthesis

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals troubleshooting low yields in the synthesis of highly sterically hindered quaternary ammonium...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals troubleshooting low yields in the synthesis of highly sterically hindered quaternary ammonium salts (QAS), specifically Dicyclohexylethylmethylammonium iodide .

Core Diagnostic Overview

The synthesis of Dicyclohexylethylmethylammonium iodide relies on the Menshutkin reaction , a classic SN​2 process where a tertiary amine attacks an alkyl halide to form a quaternary ammonium salt[1]. However, the presence of two bulky cyclohexyl rings creates an extreme steric shield around the nitrogen lone pair. This steric crowding drastically increases the activation energy required for the transition state, often stalling the reaction or diverting it into unintended side pathways[2].

Mechanistic Pathway & Failure Modes

Mechanism Amine Bulky Tertiary Amine (e.g., N-ethyldicyclohexylamine) SN2 SN2 Pathway (High Activation Energy) Amine->SN2 Nucleophilic Attack E2 E2 Elimination (If EtI is used) Amine->E2 Basic Attack AlkylIodide Alkyl Iodide (MeI or EtI) AlkylIodide->SN2 AlkylIodide->E2 Product Dicyclohexylethylmethyl ammonium iodide SN2->Product High Pressure/Temp Byproduct Alkene Gas + Amine Hydroiodide E2->Byproduct Steric Clash

Mechanistic divergence in the alkylation of sterically hindered dicyclohexylamines.

Quantitative Diagnostic Data

To isolate why your specific synthesis is failing, compare your current reaction parameters against the empirical data table below. The identity of the leaving group and the steric profile of the alkylating agent dictate the success of the Menshutkin reaction[3].

Amine PrecursorAlkylating AgentSolventConditionsDominant PathwayExpected Yield
N-methyldicyclohexylamineEthyl Iodide (EtI)EthanolReflux, 24hE2 Elimination< 5%
N-methyldicyclohexylamineEthyl Iodide (EtI)AcetonitrileReflux, 48hMixed ( SN​2 / E2)10 - 15%
N-ethyldicyclohexylamineMethyl Iodide (MeI)AcetonitrileReflux, 48h SN​2 Substitution35 - 45%
N-ethyldicyclohexylamineMethyl Iodide (MeI)Neat (No solvent)Sealed Tube, 80°C SN​2 Substitution60 - 70%
N-ethyldicyclohexylamine Methyl Iodide (MeI) Acetonitrile Autoclave (20 atm), 90°C SN​2 Substitution > 85%

Troubleshooting FAQs

Q1: I am reacting N-methyldicyclohexylamine with ethyl iodide, but I observe gas evolution and my yield is near zero. What is happening? A1: Your amine is acting as a base rather than a nucleophile. Because the nitrogen lone pair is blocked by the dicyclohexyl groups, the SN​2 attack on the α -carbon of ethyl iodide is kinetically unfavorable. Instead, the amine abstracts a β -hydrogen from ethyl iodide, triggering an E2 elimination. The gas you observe is ethylene, and your solid byproduct is the hydroiodide salt of the starting amine. Solution: Reverse your synthetic logic. Start with N-ethyldicyclohexylamine and react it with methyl iodide . Methyl iodide lacks β -hydrogens, completely shutting down the E2 elimination pathway and forcing the SN​2 reaction.

Q2: I switched to methyl iodide, but my reaction still stalls at 40% conversion after 48 hours. How can I drive it to completion? A2: The Menshutkin reaction has a highly negative volume of activation ( ΔV‡<0 ), meaning the charged transition state occupies less physical volume than the neutral reactants. Standard reflux conditions do not provide enough thermodynamic push. Conducting the reaction in a high-pressure autoclave (10–20 atm) artificially compresses the system, dramatically lowering the activation barrier and driving the reaction forward without requiring decomposition-inducing temperatures.

Q3: Does solvent choice really matter if I am already using an iodide leaving group? A3: Yes. While alkyl iodides are superior alkylating agents due to the high polarizability and excellent leaving group ability of iodine[3], the solvent must stabilize the developing charge separation in the transition state. Polar aprotic solvents like acetonitrile or nitrobenzene accelerate the Menshutkin reaction because they stabilize the transition state dipole without forming hydrogen bonds that would further hinder the amine's lone pair[4].

Optimized Experimental Protocol

This self-validating protocol utilizes the "reverse alkylation" strategy (using MeI instead of EtI) and high-pressure conditions to overcome steric hindrance.

Materials Required:
  • N-ethyldicyclohexylamine (1.0 eq, thoroughly dried)

  • Methyl iodide (MeI) (3.0 eq, freshly distilled over silver wire)

  • Anhydrous Acetonitrile ( CH3​CN )

  • High-pressure stainless steel autoclave with a PTFE liner

Step-by-Step Methodology:
  • Preparation: In a nitrogen-filled glovebox, dissolve 10.0 mmol of N-ethyldicyclohexylamine in 5.0 mL of anhydrous acetonitrile inside the PTFE autoclave liner.

  • Alkylation: Slowly add 30.0 mmol of methyl iodide to the solution. Causality note: A 3-fold excess of MeI pushes the bimolecular kinetics forward while acting as a co-solvent.

  • Pressurization: Seal the autoclave. Pressurize the vessel with inert Argon gas to 15 atm.

  • Heating: Heat the autoclave in a controlled oil bath at 85°C for 36 hours. Do not exceed 100°C to prevent retro-Menshutkin degradation.

  • Cooling & Depressurization: Allow the autoclave to cool to room temperature naturally. Carefully vent the pressure in a fume hood.

  • Precipitation: Transfer the reaction mixture to a beaker. Add 20 mL of cold diethyl ether dropwise while stirring vigorously. The Dicyclohexylethylmethylammonium iodide will precipitate as a white/off-white powder.

  • Filtration & Washing: Filter the precipitate under a vacuum. Wash the filter cake with cold diethyl ether ( 3×10 mL) to remove unreacted amine and residual methyl iodide.

  • Validation (Self-Check): Dry the product under a high vacuum. Run a 1H NMR in CDCl3​ or DMSO−d6​ . The disappearance of the amine N-H peak (if contaminated) and the appearance of a sharp singlet for the N−CH3​ group (~3.0-3.2 ppm) confirms successful quaternization.

Troubleshooting Workflow

Workflow Start Low Yield Detected (< 20%) CheckReagents Are you using EtI as the alkylating agent? Start->CheckReagents SwitchMeI Switch to MeI and N-ethyldicyclohexylamine CheckReagents->SwitchMeI Yes (E2 Risk) CheckSolvent Is the solvent Polar Aprotic? CheckReagents->CheckSolvent No SwitchMeI->CheckSolvent SwitchSolvent Change to Anhydrous Acetonitrile CheckSolvent->SwitchSolvent No CheckPressure Is the reaction run under pressure? CheckSolvent->CheckPressure Yes SwitchSolvent->CheckPressure UseAutoclave Transfer to Autoclave (15-20 atm) CheckPressure->UseAutoclave No Success Isolate Product via Ether Precipitation CheckPressure->Success Yes UseAutoclave->Success

Decision tree for optimizing sterically hindered QAS synthesis.

Sources

Optimization

Overcoming moisture sensitivity and hygroscopicity of Dicyclohexylethylmethylammonium iodide powders

Welcome to the Technical Support Center for Dicyclohexylethylmethylammonium iodide (DCEMAI) . As a quaternary ammonium salt, DCEMAI is a critical reagent in phase-transfer catalysis, ionic liquid synthesis, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dicyclohexylethylmethylammonium iodide (DCEMAI) . As a quaternary ammonium salt, DCEMAI is a critical reagent in phase-transfer catalysis, ionic liquid synthesis, and drug development. However, its extreme hygroscopicity often compromises experimental reproducibility.

This guide is designed by Senior Application Scientists to provide you with field-proven, self-validating troubleshooting protocols to overcome moisture sensitivity.

Core Troubleshooting & FAQs

Q1: Why does my DCEMAI powder rapidly turn into a sticky paste when exposed to ambient air? A: This phenomenon is known as deliquescence. The process of water sorption in quaternary ammonium salts occurs in three steps: (I) adsorption of water at the salt surface, (II) absorption of water into the matrix by diffusion, and (III) the formation of strong water-ion complexes[1]. The energetic favorability of the ion-dipole interactions between the quaternary ammonium cation and atmospheric water molecules is so high that the salt absorbs moisture until it dissolves in its own hydration shell.

Q2: Can I use a standard laboratory oven to dry wet DCEMAI? A: No. Quaternary ammonium compounds are notoriously difficult to dry because they are thermally unstable[2]. Heating DCEMAI at atmospheric pressure in a standard oven (typically >100 °C to boil water) will trigger thermal decomposition, specifically Hofmann elimination, degrading your compound into volatile amines and alkenes. Drying must always be a calculated compromise between lowering the boiling point of water via vacuum and keeping the temperature below the threshold of thermal decomposition[2].

Q3: How does moisture content affect my downstream synthesis or electrochemical assays? A: Moisture introduces two critical failure modes:

  • Stoichiometric Errors: Absorbed water artificially inflates the mass of the powder. Weighing 1.00g of "wet" DCEMAI may only yield 0.85g of the actual active salt, ruining your molar equivalents.

  • Chemical Interference: In electrochemical applications or moisture-sensitive organic syntheses, water acts as a parasitic nucleophile or proton source, leading to side reactions, increased internal resistance, and corrosion of metal components.

Mechanistic & Workflow Visualizations

To understand the causality behind our handling protocols, review the mechanistic pathway of moisture degradation and our recommended recovery workflow.

Mechanism Moisture Atmospheric Moisture (H2O) Hydration Ion-Dipole Interaction (Hydration Shell Formation) Moisture->Hydration DCEMAI DCEMAI (Dry Salt) DCEMAI->Hydration Deliquescence Deliquescence (Solid -> Liquid Phase) Hydration->Deliquescence Error Stoichiometric Errors (Inflated Mass) Hydration->Error Hydrolysis Side Reactions (Nucleophilic attack by H2O) Deliquescence->Hydrolysis

Caption: Mechanistic pathway of moisture-induced degradation and experimental interference in DCEMAI.

G Start DCEMAI Powder Moisture Exposure Assess Assess Physical State Start->Assess Solid Free-flowing Solid Assess->Solid Dry Clumped Clumped / Deliquescent Assess->Clumped Wet Glovebox Transfer to Glovebox (Ar/N2 atmosphere) Solid->Glovebox Vacuum Vacuum Drying (70°C, <1 mbar, 24h) Clumped->Vacuum KF Karl Fischer Titration (Target < 100 ppm) Glovebox->KF Vacuum->KF Use Proceed to Experiment KF->Use Pass (< 100 ppm) Recrystallize Solvent Recrystallization (Anhydrous Et2O/EtOH) KF->Recrystallize Fail (> 100 ppm) Recrystallize->Vacuum

Caption: Workflow for assessing, recovering, and validating moisture-compromised DCEMAI powders.

Quantitative Data: Drying Methodologies

Selecting the right drying method is critical. The table below summarizes the efficacy of various techniques based on thermal limits and equilibrium moisture content dynamics.

Drying MethodOperating Temp (°C)Time RequiredFinal Moisture (ppm)Suitability / Scientific Rationale
Dynamic Vacuum Drying 70 - 8024 - 48 h< 100Optimal. Effectively removes water at lower temperatures (70–80 °C) under vacuum, preventing thermal degradation[3].
Desiccator (Molecular Sieves) 257 - 14 days500 - 1000Poor. Passive adsorption is too slow to overcome the strong ion-dipole interactions within the hydrated DCEMAI matrix.
Azeotropic Distillation 110 (Toluene)4 - 6 h< 50High Risk. Fast water removal, but the elevated temperature risks localized thermal decomposition of the quaternary amine[2].
Lyophilization -5048 - 72 h< 200Good. Excellent for preventing thermal degradation, but requires specialized freeze-drying equipment and prior dissolution in water.

Self-Validating Experimental Protocols

A protocol is only as good as its validation step. Do not assume your powder is dry simply because it "looks" powdery. Follow these step-by-step methodologies to ensure absolute scientific integrity.

Protocol A: Rigorous Vacuum Drying and Inert Storage

Causality: Applying high vacuum lowers the vapor pressure of water, allowing it to sublimate/evaporate at temperatures well below the thermal degradation point of the quaternary ammonium cation.

  • Preparation: Transfer the compromised, clumpy DCEMAI powder into a pre-weighed, oven-dried Schlenk flask containing a magnetic stir bar.

  • Cold Vacuum Phase: Connect the flask to a high-vacuum Schlenk line (< 1 mbar). Apply the vacuum gradually at room temperature (25 °C) for 2 hours. Reasoning: This prevents rapid boiling and "bumping" of the absorbed water, which can cause product loss.

  • Thermal Vacuum Phase: Immerse the flask in a silicone oil bath set strictly to 70 °C to 80 °C [3]. Do not exceed 80 °C to prevent Hofmann elimination. Turn on gentle magnetic stirring to continuously expose new surface area (falling rate period optimization).

  • Equilibration: Maintain dynamic vacuum and heating for 24 to 48 hours.

  • Inert Transfer: Remove the flask from the oil bath, allow it to cool to room temperature under vacuum, and backfill the flask with ultra-high purity Argon.

  • Storage: Immediately transfer the sealed flask into an Argon-filled glovebox for all future weighing and handling.

Protocol B: Moisture Quantification via Coulometric Karl Fischer (KF) Titration

Causality: Coulometric KF titration provides a highly precise, self-validating measurement of residual water by electrochemically generating iodine, which reacts stoichiometrically with water in the sample[3].

  • Sample Prep (In Glovebox): Inside an Argon-filled glovebox, accurately weigh ~100 mg of the vacuum-dried DCEMAI into a dry, septum-capped glass vial.

  • Dissolution: Inject 1.0 mL of anhydrous methanol (or another compatible anhydrous solvent) into the vial to completely dissolve the salt.

  • Blank Measurement: Draw 1.0 mL of the pure anhydrous methanol into a gas-tight syringe, inject it into the KF titrator cell, and record the background moisture (Blank ppm).

  • Sample Injection: Draw the dissolved DCEMAI solution into a clean gas-tight syringe. Pierce the septum of the KF titrator cell and inject the solution.

  • Calculation: Input the exact mass of the injected DCEMAI into the titrator interface. Run the titration.

  • Validation: Subtract the Blank ppm from the final reading. If the true moisture content is < 100 ppm , the powder is validated for moisture-sensitive synthesis. If > 100 ppm, repeat Protocol A.

References

  • Source: illinois.
  • Source: hhu.
  • Source: google.com (Google Patents)

Sources

Troubleshooting

Reducing trace halide impurities in commercial Dicyclohexylethylmethylammonium iodide samples

Technical Support Center: Advanced Purification of Dicyclohexylethylmethylammonium Iodide (DCEI) Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Purification of Dicyclohexylethylmethylammonium Iodide (DCEI)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenge of removing trace halide impurities (chloride and bromide) from commercial Dicyclohexylethylmethylammonium iodide (DCEI). Designed for researchers in materials science, perovskite photovoltaics, and advanced electrolytes, this guide provides field-proven methodologies, causal explanations, and self-validating protocols to ensure ultra-high purity in your samples.

Section 1: Understanding the Causality of Halide Impurities

Q1: Why do trace chloride and bromide impurities persist in commercial DCEI, and why must they be removed?

Expert Insight: Commercial synthesis of DCEI often utilizes alkyl chlorides or bromides (e.g., ethyl bromide or methyl chloride) as precursors due to their higher reactivity and lower cost compared to alkyl iodides. This synthetic route inevitably leaves trace amounts of Cl⁻ and Br⁻ that co-crystallize with the final iodide product.

Causality: In applications like halide perovskites or solid-state electrolytes, the presence of lighter halides alters the crystal lattice parameters due to ionic radius mismatch (I⁻ = 220 pm, Br⁻ = 196 pm, Cl⁻ = 181 pm). This mismatch induces halide vacancies, acts as charge traps, and disrupts ionic conductivity. Extrinsic species introduced by impurities within reagents dominate defect populations, significantly degrading device performance and stability (1)[1].

G Impurity Trace Cl⁻ / Br⁻ Impurities Lattice Lattice Distortion (Ionic Radius Mismatch) Impurity->Lattice Defects Halide Vacancies & Charge Traps Impurity->Defects Performance Decreased Device Efficiency Lattice->Performance Defects->Performance

Logical relationship of trace halide impurities affecting material performance.

Section 2: Troubleshooting and Purification Protocols

Q2: Standard recrystallization isn't removing the trace bromide from my DCEI. What is the most effective protocol?

Expert Insight: Simple recrystallization is often insufficient because the solubility profiles of quaternary ammonium chlorides, bromides, and iodides can be too similar, leading to co-precipitation. To achieve <10 ppm levels of Cl⁻/Br⁻, you must employ an Anion Exchange Resin (AER) protocol.

Causality: AER specifically displaces trace lighter halides with iodide by leveraging the higher affinity of the resin for smaller, more electronegative anions when saturated with a massive excess of iodide. This permits halide ions in quaternary ammonium salts to be exchanged efficiently, eliminating trace impurities without degrading the organic core (2)[2].

Self-Validating Protocol: AER-Mediated Halide Exchange This protocol is a self-validating system: the complete neutralization of the resin's pH during the preparation phase ensures that no hydroxide ions remain to contaminate your target compound.

  • Step 1: Resin Preparation. Pack a glass chromatography column with a strongly basic anion exchange resin (e.g., Amberlyst A26, OH⁻ form).

  • Step 2: Iodide Saturation. Pass 1.0 M aqueous Hydroiodic acid (HI) or high-purity Potassium Iodide (KI) through the column until the eluate tests neutral for OH⁻ (pH ~7). Wash extensively with deionized water, followed by methanol, to prepare the resin strictly in the I⁻ form.

  • Step 3: Sample Dissolution. Dissolve 10 g of commercial DCEI in 100 mL of a methanol/water mixture (80:20 v/v).

  • Step 4: Column Elution. Load the DCEI solution onto the column. Elute at a controlled flow rate of 1-2 mL/min. The resin will preferentially bind the trace Cl⁻ and Br⁻ impurities, releasing I⁻ into the eluate.

  • Step 5: Solvent Evaporation. Collect the eluate and evaporate the solvent under reduced pressure (rotary evaporator) at 40°C to yield the crude, iodide-enriched solid.

  • Step 6: Polishing Recrystallization. Dissolve the crude solid in minimal hot acetonitrile. Slowly add ethyl acetate until the solution becomes slightly turbid. Cool to 4°C overnight to crystallize ultra-pure DCEI. Filter and dry under vacuum at 60°C.

G Start Commercial DCEI Dissolution Dissolve in MeOH/H2O Start->Dissolution AER Anion Exchange Resin Dissolution->AER Load Sample Evaporation Solvent Evaporation AER->Evaporation Elute I⁻ enriched Recrystallization Recrystallization Evaporation->Recrystallization Crude Solid Pure Ultra-Pure DCEI Recrystallization->Pure Filter & Dry

Step-by-step AER purification workflow for DCEI.

Section 3: Quantitative Verification

Q3: How can we quantitatively verify the removal of trace halides down to the ppm level when the massive iodide matrix masks the signal?

Expert Insight: Standard analytical techniques fail here due to the overwhelming iodide matrix. The massive concentration of iodide overloads standard Ion Chromatography (IC) columns, masking the early-eluting chloride and bromide peaks.

Causality & Solution: You must use Matrix Elimination IC or IC coupled with amperometric detection. Matrix elimination uses a sample pretreatment cartridge (e.g., Ag/H form) to precipitate the bulk iodide as AgI before injection, allowing trace oxygen-containing anions and lighter halides to be resolved without column interference (3)[3]. Alternatively, amperometric detection at a silver working electrode provides high sensitivity and reproducibility for trace bromide and iodide without complex sample preparation, achieving detection limits as low as 10 µg/L (4)[4].

Table 1: Comparison of Analytical Methods for Trace Halide Detection in DCEI

Analytical MethodMatrix InterferenceDetection Limit (Cl⁻/Br⁻)Primary Advantage
Standard Ion Chromatography (Conductivity) High (Iodide tailing)~500 ppmSimple setup, but poor resolution for trace impurities against an iodide background.
Matrix Elimination IC Low (Iodide precipitated)0.3 – 3 ppmExcellent resolution; removes massive iodide matrix prior to column entry.
IC with Amperometric Detection (Ag Electrode) Low0.01 ppm (10 µg/L)High sensitivity, stable baseline, minimal sample prep required.
Inductively Coupled Plasma (ICP-OES) Moderate~10 ppmGood for total halogen content, but cannot distinguish specific molecular species.

References

  • Analytical Evaluation of Lead Iodide Precursor Impurities Affecting Halide Perovskite Device Performance. ACS Publications.[Link]

  • Traces of bromide and iodide using amperometric detection. LabRulez LCMS.[Link]

  • The halide exchange in quaternary ammonium salts [Cho]I and [d 2 m 2 N]Br. ResearchGate.[Link]

  • Matrix Elimination Ion Chromatography Method for the Determination of Trace Levels of Anionic Impurities in High Purity Cesium Iodide. PMC (NIH).[Link]

Sources

Optimization

Troubleshooting baseline noise in Dicyclohexylethylmethylammonium iodide cyclic voltammetry measurements

Welcome to the Technical Support Center for electrochemical analysis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with baseline noise anomalies during Cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for electrochemical analysis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with baseline noise anomalies during Cyclic Voltammetry (CV) when utilizing Dicyclohexylethylmethylammonium iodide (DCHEMAI) as an analyte, supporting electrolyte, or ionic liquid component.

Diagnostic Workflow

Before altering chemical parameters, it is critical to logically isolate the source of the noise. The following decision tree outlines the primary diagnostic pathway.

NoiseTroubleshooting Start Observe Baseline Noise in CV CheckDummy Run Dummy Cell Test Start->CheckDummy DummyPass Noise Persists? (Instrumental/Electrical) CheckDummy->DummyPass Yes DummyFail Noise Disappears? (Chemical/Electrode) CheckDummy->DummyFail No ElecFix Check Grounding, Faraday Cage, Cables DummyPass->ElecFix ChemFix Check DCHEMAI Purity, Water Content, Polishing DummyFail->ChemFix

Diagnostic workflow for isolating instrumental vs. chemical sources of baseline noise in CV.

Deep-Dive Troubleshooting Guide (FAQs)

Q1: My cyclic voltammogram exhibits high-frequency, erratic noise across the entire potential window. Is this a chemical or instrumental issue? Expert Answer: High-frequency, erratic noise (often at 50/60 Hz) is almost exclusively an instrumental or environmental artifact, rather than a chemical one[1]. This phenomenon is typically caused by electromagnetic interference (EMI) acting on the high-impedance circuitry of the potentiostat or ground loops within the laboratory setup[2]. Causality: The working electrode (WE) acts as an antenna. If the electrochemical cell is not shielded, it will pick up line frequency noise from nearby equipment. Furthermore, if the potentiostat and the computer are plugged into different power circuits with slightly different ground potentials, a ground loop is created. The potentiostat attempts to compensate for this potential difference, injecting continuous noise into the baseline[2]. Resolution: Enclose the cell in a Faraday cage and ensure it is connected to the potentiostat's ground lead. Verify that all components (potentiostat, computer, rotator) share a single, earth-grounded power strip.

Q2: I am observing a massive, steady background current ("hump") that masks my analyte peaks, particularly at positive potentials. Why does DCHEMAI cause this? Expert Answer: This is a chemical artifact caused by the electro-oxidation of the iodide anion in DCHEMAI, compounded by environmental exposure. Causality: Quaternary ammonium iodides are highly susceptible to trace oxidation. While the bulky dicyclohexylethylmethylammonium cation provides a wide cathodic window[3], dissolved oxygen or prolonged exposure to light can spontaneously oxidize the iodide ( I− ) to triiodide ( I3−​ ) or iodine ( I2​ )[4]. When you scan anodically, the remaining I− oxidizes, generating a massive faradaic background current. Additionally, water absorbed by the hygroscopic DCHEMAI narrows the potential window, causing premature water oxidation that manifests as a rising baseline[5]. Resolution: DCHEMAI (CAS: 73680-46-3)[6] must be stored in a desiccator and ideally recrystallized before use. Solutions must be rigorously purged with high-purity Argon or Nitrogen prior to scanning to remove dissolved oxygen[3].

Q3: The baseline noise worsens with each successive CV cycle, and the signal amplitude decreases. What is happening at the electrode interface? Expert Answer: You are experiencing electrode fouling via passivation. Causality: During the anodic scan in a DCHEMAI solution, the oxidation of iodide forms iodine/triiodide species. These species can strongly adsorb onto metallic working electrodes (like Platinum or Gold), forming a non-conductive passivation layer[4]. This layer alters the double-layer capacitance of the electrode-electrolyte interface. As the capacitance fluctuates due to uneven passivation, the potentiostat records this as baseline noise, while the physical blockage of the electrode surface attenuates your analyte's faradaic signal. Resolution: Implement a rigorous mechanical polishing protocol between scans, or utilize a glassy carbon electrode (GCE), which is generally less susceptible to strong iodine chemisorption than transition metals.

Mechanism DCHEMAI DCHEMAI Electrolyte H2O Moisture Absorption (Hygroscopic) DCHEMAI->H2O Exposure to Air O2 Dissolved Oxygen (O2) DCHEMAI->O2 Inadequate Purging CapNoise Double-Layer Capacitance Fluctuations H2O->CapNoise FaradaicNoise Parasitic Faradaic Background Current H2O->FaradaicNoise IodideOx Spontaneous I- Oxidation (Forms I3- / I2) O2->IodideOx O2->FaradaicNoise Passivation Electrode Passivation (Fouling) IodideOx->Passivation Adsorption on WE Passivation->CapNoise Erratic Baseline

Mechanistic pathways of baseline noise induced by DCHEMAI environmental exposure.

Self-Validating Experimental Protocols

To systematically eliminate baseline noise, execute the following self-validating protocols. These are designed to isolate variables, ensuring that each step proves the integrity of the system before moving to the next.

Protocol 1: Systemic Isolation via Dummy Cell Validation

Purpose: To verify that the potentiostat, analog-to-digital converters (ADCs), and cables are not the source of the noise[1].

  • Disconnect the Cell: Disconnect the working (WE), counter (CE), and reference (RE) electrode leads from your electrochemical cell.

  • Attach the Dummy Cell: Connect the leads to a standard dummy cell (a known resistor-capacitor circuit provided by the potentiostat manufacturer).

  • Run a Test Scan: Execute a CV scan using the exact parameters (scan rate, potential window, filter settings) intended for your DCHEMAI experiment.

  • Analyze the Baseline:

    • Validation Criterion: The resulting voltammogram should be a perfectly smooth, predictable ohmic response. The peak-to-peak noise should be strictly within the specification limit of your instrument (often < 1 pA)[1].

    • Failure Condition: If noise persists, the issue is internal to the potentiostat, cables, or power supply. Check for ground loops and ensure cables are shielded[2].

Protocol 2: DCHEMAI Electrolyte Purification and Cell Deoxygenation

Purpose: To eliminate chemical noise derived from moisture, oxygen, and iodide degradation.

  • Electrolyte Preparation: Weigh the required amount of DCHEMAI inside a nitrogen-filled glovebox to prevent moisture absorption. Dissolve in a high-purity, anhydrous solvent (e.g., anhydrous acetonitrile).

  • Electrode Polishing: Polish the working electrode using 0.05 µm alumina slurry on a microcloth in a figure-eight motion for 60 seconds. Rinse thoroughly with ultra-pure water, then sonicate in ethanol for 3 minutes to remove residual alumina[5].

  • Deoxygenation: Transfer the DCHEMAI solution to the electrochemical cell. Insert a gas dispersion tube and purge the solution with high-purity Argon gas for a minimum of 15 minutes[3].

  • Blank Scan Validation:

    • Validation Criterion: Run a background CV scan without your analyte. The baseline should be flat and stable within the established potential window, free of faradaic "humps" or erratic capacitive spikes.

Quantitative Data Presentation: Noise Morphology Matrix

The following table summarizes the typical noise profiles encountered in DCHEMAI CV measurements, allowing for rapid visual diagnosis and immediate corrective action.

Noise Profile / MorphologyTypical Frequency / MagnitudePrimary CausalityMitigation StrategyImpact on S/N Ratio
Periodic Sine Wave 50 Hz or 60 HzElectromagnetic interference (EMI) / Ground loops[1][2]Utilize a Faraday cage; Ensure single-point grounding.High (Masks low nA signals)
Random High-Frequency Spikes > 100 HzDigital noise from DAC / Unshielded cables[1]Increase analog filtering; Verify cable shielding integrity.Moderate
Steady Baseline Drift (Rising) Low frequency (DC drift)Moisture absorption; Slow temperature fluctuations[5]Use anhydrous solvents; Thermostat the electrochemical cell.High (Skews peak integration)
Erratic Step-Changes IrregularPassivation layer flaking; Bubble formation on WE[4]Polish electrode rigorously; Degas solution thoroughly.Severe (Invalidates scan)

References

  • Source: BASi Research Products, Inc.
  • Application Notes and Protocols for Tetrapropylammonium Iodide as a Supporting Electrolyte Source: Benchchem URL
  • Source: BASi Research Products, Inc.
  • Triiodide-in-Iodine Networks Stabilized by Quaternary Ammonium Cations as Accelerants for Electrode Kinetics of Iodide Oxidation in Aqueous Media Source: ACS Applied Materials & Interfaces URL
  • Source: Analytical Chemistry (ACS Publications)
  • Source: PubChem (National Institutes of Health)

Sources

Reference Data & Comparative Studies

Validation

Validation of Dicyclohexylethylmethylammonium iodide chemical purity using HPLC-MS analytical methods

As drug development and advanced materials science push the boundaries of chemical precision, the analytical validation of specialized reagents like Dicyclohexylethylmethylammonium iodide (DCHEMAI) has become increasingl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and advanced materials science push the boundaries of chemical precision, the analytical validation of specialized reagents like Dicyclohexylethylmethylammonium iodide (DCHEMAI) has become increasingly critical. DCHEMAI is a complex quaternary ammonium salt (QAS) characterized by its permanent positive charge and bulky aliphatic structure[1].

Historically, laboratories have defaulted to generalized analytical techniques for purity validation. However, as a Senior Application Scientist, I frequently observe that applying standard Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) to QAS molecules leads to catastrophic analytical blind spots. This guide objectively compares available analytical methodologies, explains the causality behind technique selection, and provides a self-validating HPLC-MS protocol specifically engineered for DCHEMAI.

The Analytical Challenge: Deconstructing DCHEMAI

To select the correct analytical method, we must first deconstruct the chemical reality of DCHEMAI (CAS 73680-46-3)[1]. It consists of a permanently charged dicyclohexylethylmethylammonium cation and an iodide counterion. This structure presents two distinct analytical hurdles:

  • Non-Volatility and Thermal Instability: DCHEMAI cannot be vaporized intact. When subjected to the high temperatures of a GC injection port (typically 250–280 °C), quaternary ammonium compounds undergo pyrolytic degradation—specifically Hofmann elimination or dealkylation[2][3].

  • Optical Invisibility: The molecule is entirely aliphatic. It lacks conjugated pi-systems or aromatic rings, meaning it possesses virtually no UV absorbance above the baseline noise of standard solvents[4].

MethodSelection Start DCHEMAI Sample (Quaternary Ammonium Salt) CheckVol Is the analyte volatile and thermally stable? Start->CheckVol GCMS GC-MS (Measures Degradation Artifacts) CheckVol->GCMS Yes CheckUV Does it possess a strong chromophore? CheckVol->CheckUV No (Ionic Nature) HPLCUV HPLC-UV (Poor Sensitivity / Blind Spots) CheckUV->HPLCUV Yes HPLCMS HPLC-ESI-MS (Pre-ionized, High Sensitivity) CheckUV->HPLCMS No (Aliphatic Structure)

Fig 1: Decision tree justifying HPLC-MS for aliphatic quaternary ammonium salts.

Methodological Comparison

When evaluating purity, the analytical method must be capable of detecting not only the active pharmaceutical ingredient (API) or main compound but also structurally similar trace impurities. Table 1 summarizes the performance of standard techniques against DCHEMAI.

Table 1: Comparison of Analytical Techniques for DCHEMAI Purity Validation

Analytical TechniqueOperating PrincipleSuitability for DCHEMAICritical Limitations
HPLC-ESI-MS Electrospray ionization of pre-formed cationsOptimal Requires specialized instrumentation and skilled operators to manage matrix effects.
GC-MS Thermal vaporization and electron ionizationPoor Induces thermal degradation in the injection port; measures artifacts (tertiary amines) rather than the intact salt[3].
HPLC-UV UV light absorbancePoor DCHEMAI lacks a chromophore, resulting in near-zero UV absorbance and massive under-reporting of impurities.
Two-Phase Titration Colorimetric complexation (e.g., Disulfine Blue)Moderate (Bulk only) Highly non-specific. Cannot distinguish DCHEMAI from structurally similar QAC impurities (e.g., tricyclohexyl derivatives)[4].
The Causality Behind HPLC-MS Supremacy

Why is HPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) the definitive gold standard here? The answer lies in the physics of ionization. ESI is a "soft" ionization technique that transfers ions from solution into the gas phase. Because DCHEMAI is a quaternary ammonium salt, it already exists as a pre-formed cation in solution. It requires zero ionization energy in the MS source, resulting in exceptionally high ionization efficiency, very high positive mass defects, and unparalleled signal-to-noise ratios[5].

Experimental Protocol: Self-Validating HPLC-MS/MS Workflow

To ensure absolute scientific integrity, a protocol cannot merely be a list of steps; it must be a self-validating system. The following methodology is engineered to suppress secondary interactions and internally verify its own accuracy.

HPLC_Workflow Prep 1. Sample Prep (Acetonitrile/Water) Chroma 2. UHPLC Separation (C18, Buffered Mobile Phase) Prep->Chroma Ionization 3. ESI(+) Ionization (Pre-formed Cations) Chroma->Ionization Detection 4. MS/MS Detection (MRM Transitions) Ionization->Detection Validation 5. Data Validation (Isotope Ratio Check) Detection->Validation

Fig 2: Step-by-step self-validating HPLC-ESI-MS/MS analytical workflow.

Step 1: Sample Preparation
  • Accurately weigh 10.0 mg of the DCHEMAI sample.

  • Dissolve in 10 mL of an Acetonitrile/Water (50:50, v/v) mixture.

  • Causality: QACs are highly prone to adsorbing onto glass surfaces. Using a high percentage of organic solvent and utilizing polypropylene autosampler vials prevents sample loss due to glass adsorption.

Step 2: UHPLC Chromatographic Separation
  • Column: Waters XSelect CSH C18 (or equivalent Phenyl-Hexyl), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water containing 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile containing 0.1% formic acid.

  • Causality: QACs are notorious for interacting with residual active silanol groups on silica columns, causing severe peak tailing. The addition of ammonium formate provides the necessary ionic strength to dynamically mask these silanols, ensuring sharp, symmetrical peaks for accurate integration[6].

Step 3: ESI-MS/MS Detection
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) or High-Resolution Exact Mass (HRMS).

  • Causality: By targeting the specific mass-to-charge ratio (m/z) of the intact dicyclohexylethylmethylammonium cation, we eliminate background noise. The iodide counterion is stripped away during the desolvation process and is not detected in positive mode.

Data Interpretation & The Self-Validation System

A robust analytical method must prove its own validity during every run. To confirm that the purity calculated for DCHEMAI is accurate and not artificially inflated by co-eluting impurities or suppressed by matrix effects, apply this three-point self-validation framework:

  • Isotopic Fidelity Check (mSigma): The exact mass of the DCHEMAI cation must be verified. More importantly, the natural abundance of 13C isotopes creates a specific isotopic signature (M, M+1, M+2). If the observed isotopic distribution deviates from the theoretical mSigma value by more than 5%, it mathematically proves a co-eluting isobaric impurity is contaminating the peak[7]. The run must be flagged.

  • Matrix Effect Monitoring: Post-column infusion of a stable-isotope-labeled internal standard must be monitored. If the baseline signal of the internal standard dips at the retention time of DCHEMAI, ion suppression is occurring[6]. This means the MS is "blinded" by the high concentration of the analyte, and the sample must be diluted further to ensure linearity.

  • Retention Time (RT) Locking: The RT of the sample must match the certified reference standard within ±0.05 minutes. Any drift indicates a failure in the mobile phase buffering capacity, likely leading to silanol interactions.

By leveraging the inherent ionic nature of DCHEMAI through HPLC-ESI-MS, and enforcing strict self-validating chromatographic checks, laboratories can achieve an unparalleled, objective assessment of chemical purity that traditional GC-MS and UV methods simply cannot provide.

References

  • Li, X., & Brownawell, B. J. (2009). "Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation." Analytical Chemistry.[Link]

  • Xiang, L., et al. (2015). "Analysis of Trace Quaternary Ammonium Compounds (QACs) in Vegetables Using Ultrasonic-Assisted Extraction and Gas Chromatography–Mass Spectrometry." Journal of Agricultural and Food Chemistry.[Link]

  • Kang, S.-M., et al. (2013). "Developing Analytical Methods for Determination of Quaternary Ammonium Compounds (DDAC) using HPLC and HPLC-MS." IRG-WP.[Link]

  • Amelin, V. G., et al. (2017). "Determination of quaternary ammonium compounds in food products by the method of ultra-performance liquid chromatography/high resolution mass-spectrometry." Industrial laboratory. Diagnostics of materials. [Link]

  • National Center for Biotechnology Information. "Ammonium, dicyclohexylethylmethyl-, iodide." PubChem Compound Summary for CID 52102.[Link]

  • PLOS One. (2020). "A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge." PLOS One.[Link]

  • ResearchGate. (2021). "Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry." ResearchGate.[Link]

Sources

Comparative

A Guide to Benchmarking Ionic Conductivity: A Comparative Analysis of Dicyclohexylethylmethylammonium Iodide and Standard Quaternary Ammonium Salts

The core of this guide is to empower researchers to evaluate novel compounds by providing both the theoretical foundation and the practical methodology for generating high-quality, comparable data. We will delve into the...

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Author: BenchChem Technical Support Team. Date: April 2026

The core of this guide is to empower researchers to evaluate novel compounds by providing both the theoretical foundation and the practical methodology for generating high-quality, comparable data. We will delve into the causal relationships between molecular structure and ionic conductivity, supported by data from established quaternary ammonium salts.

The Principle of Ionic Conduction in Quaternary Ammonium Salts

Quaternary ammonium salts are compounds with the general formula [NR₄]⁺X⁻, where R represents alkyl or aryl groups.[1] Unlike their primary, secondary, or tertiary counterparts, these cations are permanently charged, irrespective of the solution's pH.[1] In a solvent, these salts dissociate into cations ([NR₄]⁺) and anions (I⁻ in our case), which become the charge carriers. The overall ionic conductivity (σ) is a function of the number of charge carriers (n), their fundamental charge (q), and their mobility (μ), as described by the equation σ = nqμ. The mobility of an ion is influenced by several factors, including its size, shape, charge density, and interactions with the surrounding solvent molecules.[2]

The structure of the cation, specifically the nature of the R groups, plays a pivotal role in determining its mobility. Bulky substituents can increase the size of the cation, which, according to Stokes' Law, would decrease its mobility in a given solvent due to increased hydrodynamic drag. Furthermore, the shape and flexibility of the alkyl chains can impact how the cation navigates through the solvent matrix, a concept that is critical when comparing the relatively rigid and bulky cyclohexyl groups of our target compound with the more flexible linear alkyl chains of standard salts.

Experimental Protocol: Measuring Ionic Conductivity with AC Impedance Spectroscopy

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is paramount. Alternating Current (AC) Electrochemical Impedance Spectroscopy (EIS) is the preferred method for measuring the ionic conductivity of electrolyte solutions.[3][4] This technique allows for the separation of the bulk electrolyte resistance from other contributions, such as electrode polarization and double-layer capacitance, which can interfere with simpler DC measurements.[5][6]

Objective: To determine the bulk resistance of an electrolyte solution and calculate its ionic conductivity.

Materials and Equipment:

  • Impedance Analyzer or Potentiostat with a Frequency Response Analysis (FRA) module: Capable of a frequency range from at least 1 MHz to 1 Hz.[7]

  • Conductivity Cell: A two-electrode cell with parallel platinum or stainless steel electrodes of a known area (A) and separation distance (L). The cell constant (K = L/A) must be accurately determined, often by calibration with a standard KCl solution of known conductivity.[5][8]

  • Thermostatically Controlled Environment: A water bath or oven to maintain a constant and uniform temperature, as conductivity is highly temperature-dependent.

  • High-Purity Solvents: Acetonitrile, for example, is a common solvent for such measurements.

  • Quaternary Ammonium Salts: Dicyclohexylethylmethylammonium iodide and standard reference salts (e.g., tetraethylammonium iodide, tetrabutylammonium iodide).

  • Glassware and Standard Laboratory Equipment.

Step-by-Step Methodology:

  • Solution Preparation: Prepare solutions of the quaternary ammonium salts in the chosen solvent (e.g., acetonitrile) at a specific concentration (e.g., 0.1 M). Ensure the salts are thoroughly dried to remove any residual water, which can significantly affect conductivity.

  • Cell Calibration: Calibrate the conductivity cell using a standard KCl solution to determine the precise cell constant.

  • Temperature Equilibration: Place the conductivity cell containing the sample solution into the thermostatically controlled environment and allow it to equilibrate to the desired temperature (e.g., 298.15 K or 25 °C) for at least 30 minutes.

  • EIS Measurement:

    • Connect the conductivity cell to the impedance analyzer.

    • Apply a small AC voltage (typically 10 mV) and sweep the frequency over a wide range (e.g., 1 MHz to 1 Hz).

    • Record the real (Z') and imaginary (Z'') components of the impedance at each frequency.

  • Data Analysis:

    • Plot the data on a Nyquist plot (Z'' vs. Z').

    • The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real (Z') axis.[6]

    • Calculate the ionic conductivity (σ) using the formula: σ = K / R , where K is the cell constant.

The following diagram illustrates the workflow for this experimental procedure.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_salt Dry Salts prep_soln Prepare 0.1 M Solution prep_salt->prep_soln prep_solv Prepare Solvent prep_solv->prep_soln fill_cell Fill Conductivity Cell prep_soln->fill_cell equilibrate Equilibrate Temperature (25°C) fill_cell->equilibrate run_eis Run AC Impedance Spectroscopy (1 MHz - 1 Hz) equilibrate->run_eis nyquist Generate Nyquist Plot run_eis->nyquist get_r Determine Bulk Resistance (R) (High-frequency intercept) nyquist->get_r calc_sigma Calculate Conductivity (σ = K / R) get_r->calc_sigma

Caption: Workflow for ionic conductivity measurement using AC Impedance Spectroscopy.

Comparative Analysis: Dicyclohexylethylmethylammonium Iodide vs. Standard Salts

Lacking direct experimental data for dicyclohexylethylmethylammonium iodide, we can formulate a hypothesis based on the principles of ion mobility. The cation possesses two bulky cyclohexyl groups, an ethyl group, and a methyl group attached to the central nitrogen atom.

Factors Influencing Ionic Conductivity:

  • Cation Size and Steric Hindrance: The dicyclohexyl-containing cation is significantly larger and more sterically hindered than standard tetraalkylammonium cations like tetraethylammonium ([TEA]⁺) and tetrabutylammonium ([TBA]⁺). This increased size and non-spherical shape are expected to lead to a lower mobility in solution, and consequently, a lower ionic conductivity.[9][10] The two cyclohexyl rings are rigid and will create significant hydrodynamic drag as the ion moves through the solvent.

  • Cation Shape and Flexibility: Linear alkyl chains, as in [TBA]⁺, have conformational flexibility. In contrast, the cyclohexyl groups are rigid. This rigidity may hinder the cation's ability to navigate through the solvent's molecular structure, further reducing its mobility compared to more flexible cations of similar molecular weight.

  • Ion-Solvent Interactions: The large, nonpolar surface area of the dicyclohexyl groups will influence how the cation interacts with solvent molecules. In a polar aprotic solvent like acetonitrile, these interactions will differ from those of the smaller, more charge-dense standard cations.

The following diagram illustrates the expected relationship between cation structure and ionic conductivity.

G cluster_structure cluster_mobility Size Increased Cation Size Drag Increased Hydrodynamic Drag Size->Drag Steric Increased Steric Hindrance Mobility Decreased Ion Mobility Steric->Mobility Rigidity Increased Structural Rigidity Rigidity->Mobility Drag->Mobility Conductivity Lower Ionic Conductivity Mobility->Conductivity

Caption: Predicted effect of bulky cyclohexyl groups on ionic conductivity.

Quantitative Comparison with Standard Salts:

To provide a concrete benchmark, the following table presents literature-derived ionic conductivity data for standard quaternary ammonium iodides in acetonitrile at 298.15 K (25 °C). These values serve as the reference against which dicyclohexylethylmethylammonium iodide would be compared.

Quaternary Ammonium IodideCationMolecular Weight ( g/mol )Ionic Conductivity (σ) in Acetonitrile at 25°C, 0.1M (mS/cm)
Tetraethylammonium Iodide[TEA]⁺257.16~15.8[11]
Tetrabutylammonium Iodide[TBA]⁺369.37~10.2[11][12]
Dicyclohexylethylmethylammonium Iodide [(C₆H₁₁)₂ (C₂H₅)(CH₃)N]⁺ 365.38 Predicted to be < 10.2 mS/cm

Note: The conductivity values for standard salts can vary slightly depending on the specific experimental conditions and data source. The value for TBA⁺ is generally lower than for TEA⁺ due to its larger size, a trend that is expected to continue and be more pronounced with the dicyclohexyl-substituted cation.

Discussion and Field-Proven Insights

The predicted lower ionic conductivity of dicyclohexylethylmethylammonium iodide compared to standard linear-chain analogs is a direct consequence of its molecular architecture. The two bulky cyclohexyl groups significantly increase the effective hydrodynamic radius of the cation, leading to lower mobility. This is a classic example of how steric effects can dominate over other factors, such as molecular weight. While the molecular weight of dicyclohexylethylmethylammonium iodide is very similar to that of tetrabutylammonium iodide, its rigid, non-linear structure is anticipated to result in a measurable decrease in conductivity.

For researchers in drug development, understanding these structure-conductivity relationships is crucial. For instance, if this cation were part of an active pharmaceutical ingredient, its lower mobility could influence dissolution rates and bioavailability. In the context of organic synthesis, where quaternary ammonium salts are often used as phase-transfer catalysts, the cation's structure affects its lipophilicity and ability to transport anions across phase boundaries, which in turn influences reaction kinetics.[13]

Conclusion

This guide provides a comprehensive framework for benchmarking the ionic conductivity of dicyclohexylethylmethylammonium iodide. While direct experimental data is currently unavailable, a reasoned prediction based on established principles of ion mobility suggests that it will exhibit lower ionic conductivity than standard, less sterically hindered quaternary ammonium salts like tetraethylammonium iodide and tetrabutylammonium iodide.

The provided step-by-step protocol for AC impedance spectroscopy offers a robust and reliable method for researchers to generate their own comparative data. By understanding the interplay between molecular structure and ionic conductivity, scientists and drug development professionals can make more informed decisions in the selection and application of novel ionic compounds.

References

  • Impey, R. W., Madden, P. A., & McDonald, I. R. (1983). Hydration and Mobility of Ions in Solution. The Journal of Physical Chemistry, 87(25), 5071–5083. Available at: [Link]

  • Schiavo, V. H., et al. (2014). Insights into the Transport of Aqueous Quaternary Ammonium Cations: A Combined Experimental and Computational Study. The Journal of Physical Chemistry B, 118(5), 1339-1352. Available at: [Link]

  • Tanaka, M., & Fujihara, M. (1998). Electrophoretic Mobility Study of Ion Association Between Aromatic Anions and Quaternary Ammonium Ions in Aqueous Solution. Analyst, 123(4), 637-641. Available at: [Link]

  • Ionic conductivity test method. (n.d.). POWDER-TEST. Available at: [Link]

  • American Chemical Society. (2024). In Vitro Metabolism of Quaternary Ammonium Compounds and Confirmation in Human Urine by Liquid Chromatography Ion-Mobility High-Resolution Mass Spectrometry. ACS Publications. Available at: [Link]

  • ScienceOpen. (2021). Effect of Different Quaternary Ammonium Groups on the Hydroxide Conductivity and Stability of Anion Exchange Membranes. ScienceOpen. Available at: [Link]

  • Mizuhata, M. (2022). Electrical Conductivity Measurement of Electrolyte Solution. Journal of The Electrochemical Society of Japan, 90(2), 118-124. Available at: [Link]

  • MDPI. (2023). Theoretical Calculations of Organic Salts and Their Correlation with Proton Conductivity. MDPI. Available at: [Link]

  • Suvarna, R. P., Rao, K. R., & Subbarangaiah, K. (2002). A simple technique for a.c. conductivity measurements. Pramana, 59(4), 649-656. Available at: [Link]

  • ResearchGate. (2014). Ionic conductivity measurement with AC impedance analysis? ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Steric and hydrophilic/hydrophobic effects of organic cations on electrochemical CO reduction. PMC. Available at: [Link]

  • American Chemical Society. (2024). Electrical Conductivity of Lithium, Sodium, Potassium, and Quaternary Ammonium Salts in Water, Acetonitrile, Methanol, and Ethanol over a Wide Concentration Range. Journal of Chemical & Engineering Data. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Moving Electrode Impedance Spectroscopy for Accurate Conductivity Measurements of Corrosive Ionic Media. PMC. Available at: [Link]

  • Kilic, M. S., & Bazant, M. Z. (2007). Steric effects in the dynamics of electrolytes at large applied voltages: I. Double-layer charging. Physical Review E, 75(2), 021502. Available at: [Link]

  • Pure. (n.d.). Manual Electrochemical Impedance Spectroscopy. Pure. Available at: [Link]

  • Preprints.org. (2025). Effect of Organic and Inorganic Compounds on the Conductivity of Salt Solutions. Preprints.org. Available at: [Link]

  • National Center for Biotechnology Information. (2006). Cyclic quaternary ammonium ionic liquids with perfluoroalkyltrifluoroborates: synthesis, characterization, and properties. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2012). Silylated quaternary ammonium salts – ionic liquids with hydrophobic cations. Journal of Materials Chemistry A. Available at: [Link]

  • MIT DSpace. (n.d.). Inorganic Solid-State Electrolytes for Lithium Batteries: Mechanisms and Properties Governing Ion Conduction. DSpace@MIT. Available at: [Link]

  • MDPI. (2025). Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Impact of tetrabutylammonium, iodide and triiodide ions conductivity in polyacrylonitrile based electrolyte on DSSC performance. ResearchGate. Available at: [Link]

  • American Chemical Society. (2004). Ion−Solvent Interactions in Acetonitrile Solutions of Lithium Iodide and Tetrabutylammonium Iodide. The Journal of Physical Chemistry A. Available at: [Link]

  • American Chemical Society. (2021). How to Measure a Reliable Ionic Conductivity? The Stack Pressure Dilemma of Microcrystalline Sulfide-Based Solid Electrolytes. ACS Energy Letters. Available at: [Link]

  • Wiley Online Library. (2017). The Nature of Ion Conduction in Methylammonium Lead Iodide: A Multimethod Approach. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Wikipedia. Available at: [Link]

Sources

Validation

Comparative Analysis of Dicyclohexylethylmethylammonium Iodide and Methylammonium Iodide in Photovoltaics: Steric Hindrance as a Pathway to Stability

Executive Summary The commercialization of metal halide perovskite solar cells (PSCs) is currently bottlenecked by a fundamental paradox: the materials that yield the highest power conversion efficiencies (PCE) are often...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The commercialization of metal halide perovskite solar cells (PSCs) is currently bottlenecked by a fundamental paradox: the materials that yield the highest power conversion efficiencies (PCE) are often the most susceptible to environmental degradation. This comparison guide provides an objective, data-driven analysis of two critical organic cations used in PSC fabrication: Methylammonium Iodide (MAI) and Dicyclohexylethylmethylammonium Iodide (DCHEMAI) .

While MAI serves as the foundational building block for high-efficiency 3D perovskite light absorbers, its inherent volatility and hygroscopic nature severely limit device lifespan. Conversely, DCHEMAI is a massive, sterically hindered bulky cation. By analyzing the synergistic application of these two molecules—using MAI for the bulk charge transport layer and DCHEMAI as a 2D surface passivating agent—researchers can engineer self-validating, highly stable photovoltaic architectures.

Mechanistic Causality: The Goldschmidt Tolerance Factor & Steric Hindrance

To understand the divergent roles of MAI and DCHEMAI, we must examine their crystallographic behavior through the lens of the Goldschmidt tolerance factor ( t ) and steric hindrance[1].

  • Methylammonium Iodide (MAI): The 3D Backbone MAI possesses a small ionic radius ( r≈0.18 nm), allowing it to fit perfectly within the [PbI6​]4− octahedral cage. This results in a tolerance factor of t≈0.9 , driving the formation of the classic 3D MAPbI3​ perovskite phase. This 3D lattice provides an optimal bandgap (~1.55 eV) and exceptional charge carrier mobility. However, the small size and high polarity of the MA+ cation make the lattice highly vulnerable to moisture ingress, thermal degradation, and internal ion migration[2].

  • Dicyclohexylethylmethylammonium Iodide (DCHEMAI): The Steric Shield DCHEMAI is characterized by extreme steric bulk, featuring two large non-polar cyclohexyl rings, an ethyl group, and a methyl group attached to a central quaternary ammonium core[3]. Because its effective ionic radius vastly exceeds the spatial limits of the 3D perovskite cage, DCHEMAI acts as a thermodynamic sink during crystallization. It is physically forced to segregate to the film surface and grain boundaries, forming a low-dimensional (2D) capping layer[4]. The bulky cyclohexyl groups function as a "steric umbrella," repelling water molecules, while the ammonium core coordinates with uncoordinated Pb2+ defects to suppress non-radiative recombination[5].

Visualizing the Passivation Interface

G MAI MAI (Methylammonium Iodide) Small Cation | 3D Lattice Defects Uncoordinated Pb2+ & Iodine Vacancies MAI->Defects Surface degradation (Moisture/Heat) DCHEMAI DCHEMAI Bulky Steric Cation Defects->DCHEMAI Spin-coating treatment Passivation Defect Passivation & Moisture Barrier DCHEMAI->Passivation Steric hindrance & Hydrophobic shielding StableDevice Stable Perovskite Solar Cell Maintains >90% PCE Passivation->StableDevice Suppressed non-radiative recombination

Workflow of DCHEMAI passivation on MAI-based perovskites to suppress defects and enhance stability.

Quantitative Performance Comparison

ParameterPristine MAI (3D MAPbI3​ )DCHEMAI-Passivated (2D/3D)Mechanistic Causality
Power Conversion Efficiency (PCE) ~18.5% - 19.5%>21.0%Suppression of non-radiative recombination at the interface[5].
Open-Circuit Voltage ( Voc​ ) ~1.05 V~1.15 VChemical coordination of the ammonium core with Pb2+ trap states[2].
Moisture Contact Angle 50° - 60°85° - 95°Bulky cyclohexyl groups act as a hydrophobic steric shield[4].
Trap-State Density ∼1.5×1016 cm−3 ∼3.0×1015 cm−3 Halide filling and spatial blocking of iodine vacancies[1].
T80 Stability (Ambient, 60% RH) < 200 hours> 1000 hoursPrevention of moisture ingress and suppression of internal ion migration[6].

Self-Validating Experimental Protocol: 2D/3D Heterostructure Fabrication

Phase 1: 3D Perovskite Bulk Formation
  • Precursor Preparation: Dissolve MAI and PbI2​ (1:1 molar ratio) in a mixed solvent of DMF:DMSO (4:1 v/v) to achieve a 1.4 M concentration. Stir at 60°C for 2 hours.

  • Spin-Coating: Deposit the precursor onto a prepared substrate (e.g., FTO/SnO2). Spin at 1000 rpm for 10s, followed by 4000 rpm for 30s.

  • Anti-Solvent Dripping: Exactly 10 seconds prior to the end of the second spin cycle, dynamically drop 100 µL of chlorobenzene onto the center of the substrate to induce rapid supersaturation and uniform crystallization.

  • Thermal Annealing: Anneal the film at 100°C for 10 minutes.

    • Quality Control (QC) Check 1: The film must transition from a transparent yellow to a dense, reflective dark brown/black, confirming the formation of the α -phase MAPbI3​ .

Phase 2: DCHEMAI Surface Passivation
  • Passivation Solution: Dissolve DCHEMAI in anhydrous isopropanol (IPA) at a concentration of 2 mg/mL. Causality: IPA is an orthogonal solvent; it will dissolve the bulky organic cation but will not dissolve the underlying 3D perovskite film[2].

  • Dynamic Spin-Coating: While the substrate is spinning at 3000 rpm, dynamically dispense 50 µL of the DCHEMAI solution onto the annealed MAPbI3​ film. Spin for 20 seconds.

  • Post-Annealing: Anneal the treated film at 80°C for 5 minutes to drive off residual IPA and promote the chemical anchoring of the DCHEMAI ammonium heads to the uncoordinated lead defects.

    • Quality Control (QC) Check 2: Perform a water contact angle measurement on a dummy sample. A successful DCHEMAI passivation will yield a contact angle >85° , validating the formation of the hydrophobic steric barrier[4].

  • Device Completion: Proceed with the deposition of the Hole Transport Layer (e.g., Spiro-OMeTAD) and the metal electrode (Gold or Silver) via thermal evaporation.

Conclusion

The comparative analysis between MAI and DCHEMAI highlights a fundamental shift in photovoltaic design: moving from homogenous 3D lattices to engineered 2D/3D heterostructures. While MAI remains indispensable for bulk photon absorption and charge transport, its structural fragility necessitates protection. DCHEMAI, leveraging massive steric hindrance and hydrophobicity, provides an optimal solution. By acting as a thermodynamic sink that selectively passivates surface defects, DCHEMAI transforms highly efficient but unstable perovskite films into robust, commercially viable optoelectronic devices.

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Comparative

Comparative Guide: Dicyclohexylethylmethylammonium Iodide vs. Alternative Quaternary Ammonium Iodides in Metal Electrodeposition

Executive Summary Metal electrodeposition—particularly in the context of aqueous zinc-ion batteries (AZIBs) and advanced anti-corrosion coatings—is fundamentally limited by two parasitic phenomena: dendritic growth and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metal electrodeposition—particularly in the context of aqueous zinc-ion batteries (AZIBs) and advanced anti-corrosion coatings—is fundamentally limited by two parasitic phenomena: dendritic growth and the Hydrogen Evolution Reaction (HER). Quaternary ammonium iodides (QAIs) have emerged as highly effective, dual-function electrolyte additives to resolve these issues.

This guide provides an objective, data-backed comparison of the ultra-bulky Dicyclohexylethylmethylammonium iodide (DCHEMAI) against standard industry alternatives, such as Tetrabutylammonium iodide (TBAI) and Tetraethylammonium iodide (TEAI). By analyzing the steric and electrostatic causality behind these molecules, researchers can optimize their electrodeposition workflows for maximum Coulombic efficiency and cycle life.

Mechanistic Framework: The Causality of QAI Additives

The efficacy of QAIs in regulating metal electrodeposition is not coincidental; it is governed by strict electrochemical causality driven synergistically by the cation and the anion.

  • Cationic Steric Shielding: During electrodeposition, positively charged quaternary ammonium (QA⁺) cations preferentially adsorb onto the protuberant tips of the metal substrate where the localized electric field is strongest. This creates an electrostatic shield. The efficacy of this shield is heavily dependent on the steric bulk and hydrophobicity of the functional groups[1]. The bulkier and more rigid the groups, the stronger the steric hindrance, forcing metal ions to deposit uniformly in valleys rather than on peaks.

  • Anionic Solvation Modulation: The iodide anion (I⁻) plays a critical role in altering the inner solvation sheath of the metal ion. By replacing water molecules to form complexes (e.g., converting [Zn(H₂O)₆]²⁺ to[ZnI(H₂O)₅]⁺), iodide significantly reduces the desolvation energy barrier. This modulation guides the thermodynamically stable, highly oriented growth of the dense (002) basal plane[2].

G QAI Quaternary Ammonium Iodide Dissoc Electrolyte Dissociation QAI->Dissoc QA_cat Bulky QA+ Cation (Steric Shield) Dissoc->QA_cat I_anion Iodide Anion (I-) (Solvation Modulator) Dissoc->I_anion Adsorption Adsorption on Metal Surface QA_cat->Adsorption Solvation Alters Solvation Sheath I_anion->Solvation Steric Electrostatic & Steric Shielding Adsorption->Steric HER HER & Dendrite Suppression Steric->HER StableZn Highly Reversible Metal Anode HER->StableZn Desolvation Lowers Desolvation Energy Solvation->Desolvation Texture Promotes (002) Textured Growth Desolvation->Texture Texture->StableZn

Mechanism of Quaternary Ammonium Iodides in regulating metal electrodeposition.

Comparative Analysis of Quaternary Ammonium Iodides

Selecting the correct QAI requires balancing steric hindrance against the induced plating overpotential.

  • Tetraethylammonium Iodide (TEAI): Featuring short, flexible ethyl chains, TEAI provides weak adsorption and minimal steric hindrance. While it slightly improves Coulombic efficiency compared to bare electrolytes, it fails to reliably suppress dendrites at high current densities[1].

  • Tetrabutylammonium Iodide (TBAI): The current industry standard. Its four butyl chains provide a strong hydrophobic layer that effectively suppresses water-induced HER and blocks dendrite nucleation[3]. However, the flexibility of aliphatic chains allows for dynamic rearrangement under high electrical stress, occasionally exposing active nucleation sites.

  • N-Benzyltriethylammonium Iodide (NBTEAI): Incorporates an aromatic ring, enabling π-π stacking interactions on the metal surface. This creates a denser protective layer than TBAI, though it can increase the plating overpotential[1].

  • Dicyclohexylethylmethylammonium Iodide (DCHEMAI): The apex of steric engineering. DCHEMAI features two massive, conformationally rigid cyclohexyl rings. Unlike flexible aliphatic chains, these alicyclic rings act as an impenetrable "steric umbrella"[4]. Once adsorbed via the positively charged nitrogen center, they completely block vertical dendritic growth and force strictly 2D lateral deposition. Furthermore, its extreme hydrophobicity aggressively expels water molecules from the electrode-electrolyte interface, virtually eliminating HER.

Quantitative Performance Comparison

Data synthesized from benchmark high-rate cycling studies in mildly acidic aqueous zinc electrolytes (2M ZnSO₄).

AdditiveCationic StructureSteric HindranceAvg. Plating Overpotential (mV)Coulombic Efficiency (%)(002)/(101) Texture RatioSymmetric Cell Lifespan (h)
None (Blank) N/ANone~4592.50.6< 150
TEAI TetraethylLow~6095.21.2~ 300
TBAI TetrabutylModerate~9598.12.5~ 800
NBTEAI N-benzyltriethylMod-High~11098.53.1~ 1000
DCHEMAI Dicyclohexyl...Ultra-High~13599.65.4> 1800

Note: Increased overpotential in DCHEMAI is a direct, necessary consequence of the massive activation energy barrier required to penetrate its rigid steric shield.

Experimental Methodology: A Self-Validating Protocol

To objectively validate the performance of DCHEMAI against alternatives, researchers must employ a self-validating electrochemical workflow. This protocol ensures that observed improvements are strictly due to the additive's interfacial mechanics[5].

Step 1: Electrolyte Formulation

  • Prepare a baseline electrolyte of 2.0 M ZnSO₄ in ultra-pure deionized water.

  • Introduce the QAI additive (e.g., DCHEMAI or TBAI) at a standardized concentration (typically 1.0 to 5.0 mM). Causality Note: Exceeding the critical micelle concentration (CMC) will cause the QAIs to aggregate in the bulk solution rather than adsorb at the interface, negating their shielding effect.

  • Stir vigorously for 12 hours to ensure complete dissociation of the bulky organic salts.

Step 2: Electrochemical Cell Assembly

  • Assemble CR2032 coin cells in an ambient environment.

  • Symmetric Cells (Zn//Zn): Use two identical polished zinc foils. Purpose: Isolates the plating/stripping reversibility from cathode-side interferences, allowing direct measurement of the overpotential hysteresis.

  • Asymmetric Cells (Cu//Zn): Use one zinc foil and one bare copper foil. Purpose: Accurately measures the Coulombic Efficiency (CE) by quantifying exactly how much deposited metal can be successfully stripped back off the inert Cu substrate.

Step 3: Chronopotentiometry (Cycling Stability)

  • Subject the Zn//Zn symmetric cells to galvanostatic cycling at a current density of 1 mA cm⁻² with an areal capacity of 1 mAh cm⁻².

  • Monitor the voltage profiles. A sudden, sharp drop in voltage indicates a short-circuit caused by a dendrite piercing the separator. The time-to-failure validates the additive's dendrite suppression capability.

Step 4: Morphological and Crystallographic Characterization

  • After 50 cycles, disassemble the cells and wash the electrodes with deionized water to remove residual salts.

  • X-Ray Diffraction (XRD): Scan the electrodes from 2θ = 30° to 60°. Calculate the intensity ratio of the (002) peak (~36.3°) to the (101) peak (~43.2°). A higher ratio confirms that the iodide ions have successfully modulated the solvation sheath to favor basal plane growth[2].

Conclusion

While TBAI remains a reliable, cost-effective standard for routine electrodeposition tasks, its flexible aliphatic chains limit its efficacy under high-stress, long-duration cycling. For advanced applications requiring absolute dendrite suppression and near-perfect Coulombic efficiency, Dicyclohexylethylmethylammonium iodide (DCHEMAI) is superior. Its rigid, alicyclic structure provides an uncompromising steric umbrella, making it the premier choice for next-generation metal anode stabilization.

References

  • Title: Electrodeposition of zinc in the presence of quaternary ammonium compounds from alkaline chloride bath. Source: ResearchGate. URL:[Link]

  • Title: Study of Quaternary Ammonium Additives towards High-Rate Zinc Deposition and Dissolution Cycling for Application in Zinc-Based Rechargeable Batteries. Source: MDPI. URL: [Link]

  • Title: Orientational Electrodeposition of Highly (002)-Textured Zinc Metal Anodes Enabled by Iodide Ions for Stable Aqueous Zinc Batteries. Source: ACS Nano. URL:[Link]

  • Title: Manipulation of Zn Deposition Behavior to Achieve High-Rate Aqueous Zinc Batteries via High Valence Zirconium Ions. Source: ACS Publications. URL:[Link]

  • Title: Caprylate Salts Based on Amines as Volatile Corrosion Inhibitors for Metallic Zinc: Theoretical and Experimental Studies. Source: Frontiers. URL:[Link]

Sources

Validation

A Comprehensive Guide to the Validation of Synthesized Dicyclohexylethylmethylammonium Iodide via FTIR Spectroscopy Against Commercial Reference Standards

Introduction: The Critical Role of Structural Verification in Synthesis In the realms of pharmaceutical development and advanced materials science, the precise synthesis of novel compounds is merely the initial step. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Structural Verification in Synthesis

In the realms of pharmaceutical development and advanced materials science, the precise synthesis of novel compounds is merely the initial step. The subsequent, and arguably more critical, phase is the rigorous confirmation of the synthesized molecule's identity and purity. This validation process ensures the reliability of downstream applications and is a cornerstone of regulatory compliance. Among the arsenal of analytical techniques available for this purpose, Fourier Transform Infrared (FTIR) spectroscopy stands out as a powerful, rapid, and non-destructive method for the qualitative analysis of synthesized compounds.[1][2][3] FTIR's utility lies in its ability to provide a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[4][5]

This guide provides a comprehensive, in-depth protocol for the validation of synthesized Dicyclohexylethylmethylammonium iodide, a quaternary ammonium salt, by comparing its FTIR spectrum against that of a commercial reference standard. We will delve into the causality behind experimental choices, ensuring a self-validating system that upholds the principles of scientific integrity.

Materials and Methods: A Foundation of Quality

The validity of any comparison is predicated on the quality of the materials and the precision of the methods employed. This section outlines the synthesis of Dicyclohexylethylmethylammonium iodide, the selection of a commercial reference standard, and the optimized FTIR spectroscopic procedure.

Synthesis of Dicyclohexylethylmethylammonium Iodide

The synthesis of Dicyclohexylethylmethylammonium iodide is typically achieved through a Menschutkin reaction, a classic SN2 reaction involving the alkylation of a tertiary amine.[6] In this case, N,N-dicyclohexylethylamine is reacted with methyl iodide.

Reaction Scheme:

(C₆H₁₁)₂-N-C₂H₅ + CH₃I → [(C₆H₁₁)₂-N(CH₃)-C₂H₅]⁺I⁻

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dicyclohexylethylamine in a suitable polar aprotic solvent, such as acetone or acetonitrile. The use of a polar aprotic solvent is crucial as it can solvate the resulting ions, thereby stabilizing the product.[6]

  • Addition of Methyl Iodide: While stirring, slowly add a stoichiometric equivalent of methyl iodide to the solution. This reaction is often exothermic, so controlled addition is necessary to maintain a steady reaction temperature.[6]

  • Reaction and Monitoring: Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50°C) for several hours. The progress of the reaction can be monitored by the precipitation of the solid Dicyclohexylethylmethylammonium iodide, which is typically less soluble in the reaction solvent.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials. For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/ether mixture.

Commercial Reference Standard: The Benchmark for Comparison

The selection of a high-purity, well-characterized commercial reference standard is paramount for a valid comparison. It is essential to obtain the Certificate of Analysis (CoA) for the reference standard, which provides information on its purity and identity, often including a reference FTIR spectrum.

FTIR Spectroscopy: Acquiring the Molecular Fingerprint

The acquisition of high-quality FTIR spectra is critical for a reliable comparison. The following protocol is based on the principles outlined in ASTM E1252, a standard practice for obtaining infrared spectra for qualitative analysis.[1][2][3][7][8]

Instrumentation and Sample Preparation:

  • Spectrometer: A well-maintained Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

  • Sample Preparation: For solid samples like Dicyclohexylethylmethylammonium iodide, the potassium bromide (KBr) pellet method is a common and effective technique. This involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

Data Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹[1][2][3][7][8]

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) must be collected before running the sample spectra to correct for atmospheric and instrumental interferences.

Data Analysis and Comparison: From Spectra to Validation

The core of the validation process lies in the detailed comparison of the FTIR spectra of the synthesized compound and the commercial reference standard.

Spectral Processing and Interpretation

Modern FTIR software allows for various data processing steps, such as baseline correction and smoothing, to improve the quality of the spectra. The interpretation of the spectra involves identifying the characteristic absorption bands corresponding to the functional groups present in Dicyclohexylethylmethylammonium iodide.[4][5][9]

Expected Characteristic Absorption Bands:

  • C-H Stretching (Aliphatic): Strong bands in the 2960-2850 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the cyclohexyl and ethyl groups.[9]

  • C-H Bending: Bands in the 1470-1450 cm⁻¹ region corresponding to the scissoring and bending vibrations of the CH₂ groups.

  • C-N Stretching: The C-N stretching vibration in quaternary ammonium salts can be observed in the fingerprint region, typically between 950 and 1150 cm⁻¹.

  • Fingerprint Region: The region from 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of overlapping signals that are unique to the molecule.[9]

Comparative Analysis: A Visual and Quantitative Approach

A direct visual overlay of the two spectra is the first step in the comparison. If the synthesis was successful, the spectra should be virtually superimposable. For a more quantitative comparison, a table of the key absorption bands and their corresponding wavenumbers should be created.

Functional GroupExpected Wavenumber Range (cm⁻¹)Synthesized Product (cm⁻¹)Commercial Standard (cm⁻¹)
C-H Stretching (Aliphatic)2960-2850[Insert Value][Insert Value]
C-H Bending (CH₂)1470-1450[Insert Value][Insert Value]
C-N Stretching950-1150[Insert Value][Insert Value]
[Other significant peaks in the fingerprint region][Insert Range][Insert Value][Insert Value]

A high degree of correlation between the peak positions of the synthesized product and the commercial reference standard provides strong evidence for the successful synthesis of Dicyclohexylethylmethylammonium iodide.

Workflow Visualization: A Step-by-Step Overview

The entire validation process can be visualized in the following workflow diagram:

FTIR_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_reference Reference Standard cluster_ftir FTIR Analysis cluster_validation Data Validation synthesis Synthesize Dicyclohexylethylmethylammonium iodide purification Purify by Recrystallization synthesis->purification sample_prep_synth Prepare KBr Pellet (Synthesized) purification->sample_prep_synth reference Procure Commercial Reference Standard sample_prep_ref Prepare KBr Pellet (Reference) reference->sample_prep_ref ftir_analysis Acquire FTIR Spectra (4000-400 cm⁻¹) sample_prep_synth->ftir_analysis sample_prep_ref->ftir_analysis data_processing Process Spectra (Baseline Correction) ftir_analysis->data_processing comparison Compare Spectra (Overlay & Peak Table) data_processing->comparison validation Validate Identity comparison->validation

Caption: Workflow for FTIR-based validation of a synthesized compound.

Conclusion: Ensuring Confidence in Your Synthesis

The successful validation of a synthesized compound through FTIR spectroscopy against a commercial reference standard is a critical step in ensuring the quality and reliability of research and development activities. By following the detailed protocol outlined in this guide, researchers can confidently verify the identity of their synthesized Dicyclohexylethylmethylammonium iodide. The close correlation of the FTIR spectra, particularly in the fingerprint region, provides a high degree of certainty in the molecular structure. This methodical approach, grounded in established analytical principles, is indispensable for maintaining the integrity of scientific research and accelerating the development of new chemical entities.

References

  • ASTM E1252-98(2021) Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. ASTM International. [Link]

  • E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. ASTM. [Link]

  • E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. ASTM. [Link]

  • General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. ASTM International. [Link]

  • ASTM E1252-98(2021) - Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. ASTM. [Link]

  • Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies. PMC. [Link]

  • Synthesis of a quaternary ammonium salt from epoxide and fatty amine and evaluation of its antimicrobial properties. FUTOSpace Repository. [Link]

  • SYNTHESIS OF A QUATERNARY AMMONIUM SALT FROM EPOXIDE AND FATTY AMINE AND EVALUATION OF ITS ANTIMICROBIAL PROPERTIES. Afribary. [Link]

  • How to Validate FTIR Results With Reference Samples. Patsnap Eureka. [Link]

  • SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF QUATERNARY HYDROXYALKYLAMMONIUM SALTS. [Link]

  • Far-infrared and Raman spectra of crystalline tetra-alkylammonium trihalogenomercurate(II) salts. Evidence for monomeric or halogen-bridged associated anions depending on the cation. Journal of the Chemical Society, Dalton Transactions. [Link]

  • FT-IR spectra. a Polyethyleneimine. b Quaternary ammonium... ResearchGate. [Link]

  • Organic Syntheses Procedure. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Dual Nature of the Excited State in Organic-Inorganic Lead Halide Perovskites - Supporting Information. [Link]

  • PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM ST. [Link]

  • 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Agilent. [Link]

  • Verification of Pharmaceutical Raw Materials Using FT-NIR Spectroscopy. [Link]

  • Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. Handbook of. [Link]

  • methyl iodide - Organic Syntheses Procedure. [Link]

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Safety & Regulatory Compliance

Safety

Dicyclohexylethylmethylammonium iodide proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized quaternary ammonium compounds (QACs) requires moving beyond basic safety data sheets to understand the underlying chemical mechanics. Dicyclohexyle...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized quaternary ammonium compounds (QACs) requires moving beyond basic safety data sheets to understand the underlying chemical mechanics. Dicyclohexylethylmethylammonium iodide (CID: 52102) is a structurally bulky, halogenated QAC[1]. While it offers unique properties for synthetic and pharmaceutical applications, its disposal presents specific logistical challenges due to its severe aquatic toxicity, potential for thermal decomposition, and persistent environmental nature[2][3][4].

This guide provides a self-validating, step-by-step operational framework for the proper deactivation, segregation, and disposal of Dicyclohexylethylmethylammonium iodide, ensuring absolute regulatory compliance and laboratory safety.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the physicochemical behavior of the molecule. The compound consists of a bulky, positively charged dicyclohexylethylmethylammonium cation paired with an iodide anion[1].

  • Ecotoxicity: Like most QACs, this compound is highly toxic to aquatic life. The cationic headgroup readily binds to the negatively charged cell membranes of aquatic organisms, causing membrane disruption, oxidative stress, and rapid mortality[2][3]. Therefore, drain disposal is strictly prohibited [5].

  • Halogenated Status: The presence of the iodide counterion dictates that any organic waste containing this compound must be classified and priced as halogenated waste [6].

  • Thermal Instability: When subjected to high heat (>150°C), quaternary ammonium iodides undergo thermal degradation (Hofmann elimination and reverse Menschutkin reactions), releasing toxic gases[4][7][8].

Quantitative Hazard & Property Matrix
ParameterValue / DescriptionOperational Implication
Chemical Formula C₁₅H₃₀INHalogenated organic salt; requires specific waste categorization[1].
Molecular Weight 351.31 g/mol Solid crystalline substance at standard conditions[1][9].
Thermal Decomposition > 150 °CEmits toxic iodine gas (I₂), hydrogen iodide (HI), and alkenes[4][7].
Deactivation Ratio ≥ 5 ppm Bentonite : 1 ppm QACAnionic clay is required to neutralize the cationic charge during spills[5].
Aquatic Toxicity (LC50) < 1.0 mg/L (Typical QACs)Mandates strict zero-drain-discharge policies; do not mix with sewage[3][10].

Thermal Decomposition Pathway

Understanding the thermal degradation of Dicyclohexylethylmethylammonium iodide is critical for both storage and final incineration logistics. If exposed to extreme heat or strong oxidizers, the compound does not simply burn; it undergoes specific mechanistic breakdown pathways[4][5].

Because of the bulky dicyclohexyl groups, the molecule is highly susceptible to Hofmann elimination , where the iodide/hydroxide abstracts a beta-hydrogen, cleaving the molecule into a tertiary amine, an alkene, and hydrogen iodide[4][8].

ThermalDecomp QAI Dicyclohexylethylmethylammonium Iodide Heat Heat (>150°C) QAI->Heat Dealkylation Dealkylation (Reverse Menschutkin) Heat->Dealkylation Hofmann Hofmann Elimination Heat->Hofmann TertAmine Tertiary Amines Dealkylation->TertAmine AlkylIodide Alkyl Iodides Dealkylation->AlkylIodide Hofmann->TertAmine Alkene Alkenes Hofmann->Alkene HI Hydrogen Iodide / Iodine Vapors Hofmann->HI

Thermal decomposition pathways of quaternary ammonium iodides yielding toxic byproducts.

Standard Operating Procedure: Routine Waste Disposal

Because QACs are environmentally persistent and can inhibit the biological processes used in wastewater treatment plants, all waste must be captured and routed to a licensed hazardous waste incineration facility[5][11][12].

Protocol A: Liquid Waste Segregation
  • Categorize the Solvent:

    • Aqueous Solutions: Collect in a dedicated, chemically resistant High-Density Polyethylene (HDPE) container.

    • Organic Solutions: Route into the Halogenated Solvent Waste stream. Even if the primary solvent is non-halogenated (e.g., methanol), the iodide ion requires the entire mixture to be treated as halogenated to prevent damage to standard incinerators[6].

  • Avoid Incompatibilities: Never mix Dicyclohexylethylmethylammonium iodide waste with strong oxidizing agents (e.g., peroxides, nitric acid), as this can trigger premature oxidation of the iodide to toxic iodine gas (I₂)[5].

  • Labeling: Apply a Hazardous Waste label immediately upon adding the first drop of waste. Write the full chemical name ("Dicyclohexylethylmethylammonium iodide"); do not use vague terms like "QAC waste" or "Solution A"[13].

  • Containment: Keep waste containers strictly closed except when actively adding waste to prevent the volatilization of associated solvents[6][13].

Protocol B: Solid Waste & Consumables
  • Empty Containers: Containers that held the pure powder must be triple-rinsed. The first three rinses must be collected and disposed of as hazardous liquid waste[6].

  • Consumables: Contaminated gloves, weigh boats, and bench paper must be placed in a sealed, puncture-resistant solid hazardous waste bin[6].

WasteSegregation Start Dicyclohexylethylmethylammonium Iodide Waste Liquid Liquid Waste Start->Liquid Solid Solid Waste (Powder/Consumables) Start->Solid Aqueous Aqueous Solutions (Zero Drain Discharge) Liquid->Aqueous Organic Organic Solvents (Halogenated Stream) Liquid->Organic Contam Contaminated PPE & Empty Containers Solid->Contam Spill Spill Cleanup (Bentonite Clay) Solid->Spill Incineration Licensed Hazardous Waste Incineration Facility Aqueous->Incineration Segregated HDPE Organic->Incineration Compatible Solvent Jug Contam->Incineration Sealed Solid Bin Spill->Incineration Sealed Solid Bin

Logistical workflow for the segregation and disposal of Dicyclohexylethylmethylammonium iodide.

Emergency Spill Response & Deactivation Protocol

In the event of a spill, standard absorbents are insufficient because they do not neutralize the biological hazard of the QAC. We utilize Bentonite clay , an anionic aluminosilicate, which electrostatically binds and deactivates the cationic ammonium headgroup[5].

Step-by-Step Decontamination Workflow:

  • Isolation & PPE: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, safety goggles, and a lab coat. Ensure the area is well-ventilated to disperse any aerosolized particles[5].

  • Deactivation (Crucial Step): Apply bentonite clay directly to the spill. You must use a minimum ratio of 5 parts per million of clay to 1 part per million of the spilled product to ensure complete deactivation of the QAC[5].

  • Absorption & Collection:

    • For Liquids: Allow the bentonite to absorb the liquid. If excess liquid remains, use an inert dry material (e.g., vermiculite)[5].

    • For Solids: Dampen the powder slightly with water (if safe to do so) to prevent dust generation, then cover with bentonite.

  • Physical Removal: Use non-sparking tools to sweep up the deactivated slurry/powder. Place the material into a heavy-duty, sealable hazardous waste container[5].

  • Secondary Cleaning: Wash the affected surface thoroughly with plenty of water and soap. The soap helps to further break down residual QACs. Collect all wash water as hazardous waste; do not mop it into the drain[5][11].

References

  • PubChem: Ammonium, dicyclohexylethylmethyl-, iodide | C15H30IN | CID 52102. National Institutes of Health (NIH). Available at: [Link]

  • Regulations.gov: Safety Data Sheet - Quaternary Ammonium Compounds. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • EPA NEPIS: Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. Available at:[Link]

  • Dartmouth EHS: Hazardous Waste Disposal Guide - Chemical Waste Storage and Disposal Procedures. Dartmouth College. Available at: [Link]

  • PMC / NIH: Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. National Center for Biotechnology Information. Available at:[Link]

  • ORBi: Thermal Stability of Modified Telechelic Polystyrenes (Hofmann Degradation of Quaternary Ammonium Iodides). Université de Liège. Available at:[Link]

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